1-Propene, 1-(methylthio)-, (Z)-
Description
(Z)-1-(Methylthio)-1-propene is an organic sulfide.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-1-methylsulfanylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S/c1-3-4-5-2/h3-4H,1-2H3/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOGCMRDEUBRJD-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015958 | |
| Record name | (Z)-Methyl 1-propenyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52195-40-1 | |
| Record name | Methyl 1-propenyl sulfide, (1Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052195401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-Methyl 1-propenyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 1-PROPENYL SULFIDE, (1Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL63YZ7G96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (Z)-1-(methylthio)-1-propene from Allyl Methyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis pathway for (Z)-1-(methylthio)-1-propene, a valuable organosulfur compound, starting from the readily available precursor, allyl methyl sulfide. The primary focus of this document is to provide a comprehensive overview of the isomerization reaction, with a particular emphasis on achieving high stereoselectivity for the desired (Z)-isomer. This guide includes detailed experimental protocols, quantitative data analysis, and mechanistic insights to facilitate the successful synthesis and characterization of (Z)-1-(methylthio)-1-propene in a research and development setting.
Introduction
(Z)-1-(methylthio)-1-propene and its E-isomer are naturally occurring compounds found in various plants of the Allium genus and contribute to their characteristic flavors. Beyond their role as flavor components, these vinyl sulfides are versatile intermediates in organic synthesis. The stereochemistry of the double bond is crucial for their subsequent reactivity and biological activity, making the stereoselective synthesis of the (Z)-isomer a topic of significant interest. The most common and effective method for synthesizing 1-(methylthio)-1-propene from allyl methyl sulfide is through double bond isomerization. This can be achieved using either base-catalyzed or transition metal-catalyzed approaches. While base-catalyzed methods are traditional, achieving high Z-selectivity can be challenging. Recent advancements in transition metal catalysis, particularly with cobalt complexes, have shown significant promise for highly Z-selective isomerizations of various allyl compounds.[1][2][3]
Synthesis Pathway: Isomerization of Allyl Methyl Sulfide
The core of the synthesis lies in the controlled isomerization of allyl methyl sulfide to 1-(methylthio)-1-propene. The reaction can be directed to favor the formation of the thermodynamically less stable (Z)-isomer over the more stable (E)-isomer by careful selection of the catalytic system and reaction conditions.
Transition Metal-Catalyzed Isomerization for (Z)-Selectivity
Recent research has highlighted the efficacy of cobalt complexes in catalyzing the Z-selective isomerization of various allylic substrates.[1][2][3] These catalysts operate through mechanisms that favor the formation of the cis-alkene. Two primary mechanisms are often proposed for such isomerizations: the π-allyl mechanism and the alkyl mechanism.[1] The choice of ligands on the cobalt center plays a critical role in directing the stereochemical outcome of the reaction.
A plausible and highly effective approach for the Z-selective isomerization of allyl methyl sulfide involves the use of a cobalt(II)-salen complex as the catalyst. This methodology has demonstrated exceptional Z-selectivity in the isomerization of analogous allyl ethers.[2][3][4]
Figure 1: General overview of the isomerization of allyl methyl sulfide to (Z)- and (E)-1-(methylthio)-1-propene.
Experimental Protocols
This section provides a detailed, albeit adapted, experimental protocol for the Z-selective isomerization of allyl methyl sulfide based on highly successful procedures reported for analogous substrates.[2][3][4]
Cobalt-Catalyzed Z-Selective Isomerization
This protocol is adapted from the Z-selective oxidative isomerization of allyl ethers using a cobalt(II)-salen complex.[2][3][4]
Materials:
-
Allyl methyl sulfide (starting material)
-
Co(II)-salen complex (catalyst, e.g., commercially available or synthesized)
-
N-fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate (oxidant)
-
Phenylsilane (silane)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the Co(II)-salen catalyst (5 mol%).
-
Add anhydrous dichloromethane (to achieve a substrate concentration of 0.1 M).
-
Add allyl methyl sulfide (1.0 equiv).
-
Add N-fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate (1.2 equiv).
-
Add phenylsilane (1.5 equiv) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by opening the flask to air.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to isolate (Z)-1-(methylthio)-1-propene.
Quantitative Data
The following tables summarize the expected and reported quantitative data for the synthesis and characterization of (Z)-1-(methylthio)-1-propene.
Table 1: Reaction Parameters and Expected Outcomes for Cobalt-Catalyzed Isomerization
| Parameter | Value | Reference/Note |
| Catalyst Loading | 5 mol% | Adapted from[2][3][4] |
| Substrate | Allyl methyl sulfide | |
| Solvent | Dichloromethane (CH₂Cl₂) | |
| Temperature | Room Temperature | |
| Expected Yield | High | Based on analogous reactions |
| Expected Z/E Ratio | >95:5 | Based on analogous reactions[2][3][4] |
Table 2: Spectroscopic Data for the Characterization of (Z)-1-(methylthio)-1-propene
| Spectroscopic Data | (Z)-1-(methylthio)-1-propene | (E)-1-(methylthio)-1-propene | Reference |
| ¹H NMR (δ, ppm) | ~6.0-6.2 (dq), ~5.2-5.4 (dq), ~2.2 (s), ~1.7 (dd) | ~5.9-6.1 (dq), ~5.3-5.5 (dq), ~2.1 (s), ~1.7 (dd) | NIST WebBook[5] |
| ¹³C NMR (δ, ppm) | Not readily available | Not readily available | |
| Mass Spectrum (m/z) | 88 (M+), 73, 45 | 88 (M+), 73, 45 | NIST WebBook[5][6] |
Note: Specific chemical shifts and coupling constants for the ¹H NMR can vary slightly depending on the solvent and spectrometer frequency. The provided values are approximate ranges based on typical spectra of vinyl sulfides.
Mechanistic Insights and Visualization
The high Z-selectivity of the cobalt-catalyzed isomerization is attributed to the specific mechanism of the reaction. In the case of the oxidative isomerization using a Co(II)-salen catalyst, a proposed mechanism involves the formation of radical and carbocation intermediates, followed by a trans-coplanar elimination that preferentially leads to the Z-isomer.[4]
For other cobalt catalysts, a π-allyl mechanism is often invoked.[1] In this mechanism, the stereoselectivity is determined during the C-H activation step, where steric interactions in the transition state favor the formation of the Z-product.
Figure 2: A generalized experimental workflow for the cobalt-catalyzed synthesis of (Z)-1-(methylthio)-1-propene.
Conclusion
The synthesis of (Z)-1-(methylthio)-1-propene from allyl methyl sulfide can be effectively achieved with high stereoselectivity using transition metal catalysis. Cobalt-based catalytic systems, in particular, offer a promising route to the desired Z-isomer under mild reaction conditions. This guide provides a foundational understanding and a practical, adaptable protocol for researchers in organic synthesis and drug development. Further optimization of reaction parameters for this specific substrate may lead to even higher yields and selectivities. The detailed mechanistic insights and characterization data provided herein should serve as a valuable resource for the successful implementation of this synthetic transformation.
References
- 1. Highly Z-Selective Double Bond Transposition in Simple Alkenes and Allylarenes Through A Spin-Accelerated Allyl Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Specific Z-Selectivity in the Oxidative Isomerization of Allyl Ethers to Generate Geometrically Defined Z-Enol Ethers Using a Cobalt(II)(salen) Complex Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific Z-Selectivity in the Oxidative Isomerization of Allyl Ethers to Generate Geometrically Defined Z-Enol Ethers Using a Cobalt(II)(salen) Complex Catalyst [organic-chemistry.org]
- 5. 1-Propene, 1-(methylthio)-, (Z)- [webbook.nist.gov]
- 6. 1-Propene, 1-(methylthio)-, (E)- [webbook.nist.gov]
An In-depth Technical Guide on the Stability and Reactivity of (Z)-1-(methylthio)-1-propene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-1-(methylthio)-1-propene, a member of the thioenol ether class of organosulfur compounds, presents a unique combination of stability and reactivity that makes it a molecule of interest in synthetic chemistry and potentially in drug development. This technical guide provides a comprehensive overview of the core physicochemical properties, stability, and reactivity of (Z)-1-(methylthio)-1-propene. Detailed experimental protocols for its synthesis and characteristic reactions are provided, alongside quantitative data where available. Furthermore, this guide explores its potential biological significance through the lens of related organosulfur compounds and their known interactions with cellular signaling pathways.
Physicochemical Properties
(Z)-1-(methylthio)-1-propene, also known as cis-methyl propenyl sulfide, is a volatile organic compound with the molecular formula C₄H₈S and a molecular weight of 88.17 g/mol .[1][2] Its structure features a carbon-carbon double bond with a methylthio group attached to one of the vinylic carbons, with the substituents arranged in a (Z) or cis configuration.
| Property | Value | Reference |
| Molecular Formula | C₄H₈S | [1][2] |
| Molecular Weight | 88.17 g/mol | [1][2] |
| CAS Number | 52195-40-1 | [2] |
| Appearance | Colorless liquid (presumed) | |
| Boiling Point | 91-93°C (for the related phenyl vinyl sulfide) | [3] |
Stability
The stability of (Z)-1-(methylthio)-1-propene is influenced by the electronic and steric factors inherent in its structure. The sulfur atom, with its lone pairs of electrons, can donate electron density to the double bond, which can affect its stability and reactivity.
Isomeric Stability
(Z)-1-(methylthio)-1-propene exists as a stereoisomer of (E)-1-(methylthio)-1-propene. The enthalpy of isomerization from the (E) to the (Z) isomer has been determined, providing insight into their relative stabilities.
| Parameter | Value | Conditions | Reference |
| Enthalpy of Isomerization (E to Z) | 2.0 ± 0.4 kJ/mol | Liquid phase | [1] |
The positive enthalpy of isomerization indicates that the (Z)-isomer is slightly less stable than the (E)-isomer.
Bond Dissociation Energies (BDEs)
| Bond | Estimated BDE (kJ/mol) | Method |
| C=C | ~610 | General value for alkenes |
| C-S (vinyl) | ~300-350 | Computational estimates for vinyl sulfides |
| S-CH₃ | ~300 | General value for thioethers |
| C-H (vinylic) | ~450 | General value for vinylic C-H bonds |
| C-H (allylic) | ~360 | General value for allylic C-H bonds |
Note: These are estimated values based on general chemical principles and computational studies of similar structures. Specific BDEs for (Z)-1-(methylthio)-1-propene would require dedicated computational analysis.
Reactivity
The reactivity of (Z)-1-(methylthio)-1-propene is characterized by the interplay of the electron-rich double bond and the adjacent sulfur atom. It can participate in a variety of organic reactions, including electrophilic additions, cycloadditions, and oxidations.
Synthesis
A common and effective method for the synthesis of (Z)-1-(methylthio)-1-propene is the base-catalyzed isomerization of allyl methyl sulfide. This reaction can be highly stereoselective, favoring the formation of the thermodynamically less stable (Z)-isomer under kinetic control.[4][5][6]
Experimental Protocol: Synthesis of (Z)-1-(methylthio)-1-propene via Isomerization of Allyl Methyl Sulfide
Materials:
-
Allyl methyl sulfide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, add a solution of potassium tert-butoxide (1.2 equivalents) in anhydrous DMSO.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add allyl methyl sulfide (1.0 equivalent) to the cooled solution under a constant stream of inert gas.
-
Allow the reaction mixture to stir at 0°C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain (Z)-1-(methylthio)-1-propene.
Expected Yield: Moderate to high, with good stereoselectivity for the (Z)-isomer.
Caption: Experimental workflow for the synthesis of (Z)-1-(methylthio)-1-propene.
Oxidation
The sulfur atom in (Z)-1-(methylthio)-1-propene is susceptible to oxidation, typically yielding the corresponding sulfoxide and, under harsher conditions, the sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a common reagent for this transformation. The stereochemistry of the double bond is generally retained during this oxidation.[3][7]
Experimental Protocol: Oxidation of (Z)-1-(methylthio)-1-propene to the Corresponding Sulfoxide
Materials:
-
(Z)-1-(methylthio)-1-propene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve (Z)-1-(methylthio)-1-propene (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the solution of the vinyl sulfide at 0°C over a period of 30 minutes.
-
Allow the reaction to stir at 0°C for an additional 1-2 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the (Z)-1-(methylthio)-1-propene sulfoxide.
Expected Yield: High.
References
- 1. 1-Propene, 1-(methylthio)-, (Z)- [webbook.nist.gov]
- 2. 1-Propene, 1-(methylthio)-, (Z)- [webbook.nist.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gchemglobal.com [gchemglobal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
Toxicological Profile and Safety Data for (Z)-1-(methylthio)-1-propene: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the available toxicological and safety data for (Z)-1-(methylthio)-1-propene. Due to a notable lack of specific toxicological studies on this particular isomer, this document synthesizes information from assessments of a mixture of its (Z) and (E) isomers, commonly known as methyl 1-propenyl sulfide. A key finding is the evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which concluded that methyl 1-propenyl sulfide poses "no safety concern at current levels of intake when used as a flavouring agent"[1][2]. This guide also outlines the standard experimental protocols that would be employed to formally assess the toxicology of this compound, providing a framework for future research. The information is intended for researchers, scientists, and professionals in drug development and chemical safety assessment.
Introduction
This document compiles the available physicochemical properties, summarizes the key findings from the JECFA evaluation, and presents an inferred toxicological profile. Furthermore, it details the standard methodologies for acute oral toxicity, genotoxicity, and repeated-dose toxicity studies, as would be applicable to (Z)-1-(methylthio)-1-propene, to provide a complete toxicological context.
Physicochemical Properties
A summary of the known physicochemical properties for (Z)-1-(methylthio)-1-propene and the related mixed isomers is presented in Table 1. Understanding these properties is essential for toxicological assessment, as they influence absorption, distribution, metabolism, and excretion (ADME).
Table 1: Physicochemical Properties
| Property | (Z)-1-(methylthio)-1-propene | Methyl 1-propenyl sulfide (mixed isomers) | Reference(s) |
| CAS Number | 52195-40-1 | 10152-77-9 | [3][4] |
| Molecular Formula | C4H8S | C4H8S | [3][4] |
| Molecular Weight | 88.17 g/mol | 88.17 g/mol | [3][4] |
| Appearance | Not specified | Colorless to pale yellow liquid | [5][6] |
| Odor | Not specified | Acidic, garlic-like | [7] |
| Boiling Point | Not specified | 103 °C at 760 mmHg | [8] |
| Density | Not specified | 0.867 - 0.873 g/cm³ at 25 °C | [5][6] |
| Refractive Index | Not specified | 1.487 - 1.493 at 20 °C | [5][6] |
| Solubility | Not specified | Practically insoluble in water; soluble in alcohol | [1][8] |
| LogP | 1.883 (Calculated) | 1.56 (Experimental) | [7][9] |
| FEMA Number | Not applicable | 4574 | [1][10] |
| JECFA Number | Not applicable | 1910 | [1][10] |
Toxicological Assessment of Methyl 1-Propenyl Sulfide (Mixed Isomers)
The most pertinent safety evaluation available is for methyl 1-propenyl sulfide, a mixture of the (Z) and (E) isomers of 1-(methylthio)-1-propene.
JECFA Evaluation
Hazard Identification
Safety Data Sheets (SDS) for methyl 1-propenyl sulfide (mixed isomers) indicate several potential hazards. These are summarized in Table 2. It is important to note that these hazards are primarily relevant to occupational settings where exposure to the undiluted substance is possible.
Table 2: Hazard Summary for Methyl 1-Propenyl Sulfide (Mixed Isomers)
| Hazard Class | Hazard Statement |
| Flammable Liquid | Highly flammable liquid and vapor. |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Eye Damage/Irritation | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |
Data compiled from representative Safety Data Sheets.
Inferred Toxicological Profile of (Z)-1-(methylthio)-1-propene
In the absence of specific data, a toxicological profile for (Z)-1-(methylthio)-1-propene can be inferred from the information on the mixed isomers and the broader class of organosulfur compounds.
-
Acute Toxicity: The compound is likely to have moderate acute oral toxicity, similar to the mixed isomers.
-
Irritation: It is expected to be an irritant to the skin, eyes, and respiratory tract upon direct contact with the concentrated substance.
-
Metabolism: Organosulfur compounds can be metabolized through various pathways, including oxidation. The metabolism of thioenol ethers has not been extensively studied, but it is plausible that it could involve S-oxidation, potentially leading to more reactive intermediates.
-
Repeated Dose Toxicity: No data is available. The JECFA evaluation implies that at current intake levels from food, no adverse effects from repeated exposure are anticipated.
General Experimental Protocols for Toxicological Assessment
To definitively determine the toxicological profile of (Z)-1-(methylthio)-1-propene, a battery of tests according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), would be required. The following sections describe the methodologies for key studies.
Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)
This method is used to determine the acute oral toxicity of a substance and allows for its classification.[11][12][13][14][15]
-
Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step. The method aims to classify the substance into a specific toxicity category based on the observed mortality.
-
Animal Model: Typically, rats are used.[11]
-
Procedure:
-
A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
A small group of animals (typically 3) is dosed with the substance.
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[11]
-
Depending on the outcome (number of mortalities), the dose is either increased or decreased for the next group of animals, or the study is concluded.
-
-
Endpoint: The primary endpoint is the classification of the substance into a GHS (Globally Harmonized System) category for acute oral toxicity.
Figure 1: General workflow for an Acute Oral Toxicity study (OECD TG 423).
In Vitro Genotoxicity - Bacterial Reverse Mutation Test (Ames Test, OECD TG 471)
This test is widely used to assess the mutagenic potential of a chemical, specifically its ability to induce gene mutations.[16][17][18][19][20]
-
Principle: The assay uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that have mutations in genes required to synthesize an essential amino acid (e.g., histidine). The test measures the ability of the substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[16][18]
-
Procedure:
-
The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (usually a rat liver fraction, S9).[16]
-
The bacteria are plated on a minimal agar medium.
-
After incubation, the number of revertant colonies is counted.
-
-
Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.
Figure 2: General workflow for a Bacterial Reverse Mutation (Ames) Test (OECD TG 471).
Repeated Dose 28-Day Oral Toxicity Study (OECD TG 407)
This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 28-day period.[21][22][23][24][25]
-
Principle: The test substance is administered orally to groups of animals on a daily basis for 28 days. Effects are observed throughout the study and at termination, allowing for the identification of target organs and the determination of a No-Observed-Adverse-Effect Level (NOAEL).
-
Procedure:
-
At least three dose groups and a control group are used, with an equal number of male and female animals in each group.
-
The substance is administered daily by gavage or in the diet/drinking water.
-
Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
-
At the end of the 28-day period, blood samples are collected for hematology and clinical biochemistry analysis.
-
All animals are subjected to a full necropsy, and organs are weighed. Tissues are preserved for histopathological examination.
-
-
Endpoints: Identification of target organs of toxicity, dose-response relationships, and determination of the NOAEL.
Figure 3: General workflow for a 28-Day Repeated Dose Oral Toxicity study (OECD TG 407).
Conclusion
The toxicological profile of (Z)-1-(methylthio)-1-propene is not well-defined due to a lack of specific studies on this isomer. However, the available data for the mixed-isomer product, methyl 1-propenyl sulfide, provides a strong indication of its safety profile at low levels of exposure. The evaluation by JECFA, concluding "no safety concern" for its use as a flavoring agent, is the most significant piece of safety information currently available.[1][2]
While hazards such as flammability and irritation are noted for the concentrated substance, these are primarily of concern in occupational settings. For the general population, the anticipated exposure through food is low and considered safe. A definitive, quantitative risk assessment for (Z)-1-(methylthio)-1-propene would necessitate further research following established international guidelines for toxicological testing.
References
- 1. Methyl 1-propenyl sulfide | C4H8S | CID 637915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WHO | JECFA [apps.who.int]
- 3. 1-Propene, 1-(methylthio)-, (Z)- [webbook.nist.gov]
- 4. 1-Propene, 1-(methylthio)-, (Z)- [webbook.nist.gov]
- 5. methyl 1-propenyl sulfide, 10152-77-9 [thegoodscentscompany.com]
- 6. methyl 1-propenyl sulfide, 10152-77-9 [perflavory.com]
- 7. 1-Methylthio-1-propene CAS#: 10152-77-9 [m.chemicalbook.com]
- 8. methyl 1-propenyl sulfide [flavscents.com]
- 9. 1-Propene, 1-(methylthio)-, (Z)- (CAS 52195-40-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. femaflavor.org [femaflavor.org]
- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. OECD 423 guidelines: Significance and symbolism [wisdomlib.org]
- 14. Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oecd.org [oecd.org]
- 16. nib.si [nib.si]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. The bacterial reverse mutation test | RE-Place [re-place.be]
- 19. oecd.org [oecd.org]
- 20. Test No. 471: Bacterial Reverse Mutation Test | OECD [oecd.org]
- 21. catalog.labcorp.com [catalog.labcorp.com]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
- 24. search.tcsedsystem.edu [search.tcsedsystem.edu]
- 25. 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf [slideshare.net]
Screening for Biological Activity of (Z)-1-(methylthio)-1-propene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-1-(methylthio)-1-propene is an organosulfur compound with a structure suggestive of potential biological activity, drawing parallels to similar compounds found in nature, particularly in Allium species. While direct experimental data on this specific isomer is limited in publicly available literature, this guide provides a comprehensive framework for its systematic biological screening. This document outlines detailed experimental protocols for assessing antimicrobial, antioxidant, and cytotoxic activities, and presents hypothetical data in structured tables for comparative analysis. Furthermore, it visualizes the proposed screening workflow and relevant biological signaling pathways that are often modulated by structurally related organosulfur compounds. This guide is intended to serve as a foundational resource for researchers initiating studies on the biological potential of (Z)-1-(methylthio)-1-propene.
Introduction
Organosulfur compounds, a diverse class of molecules characterized by the presence of a carbon-sulfur bond, are well-documented for their wide range of biological activities.[1][2] Many of these compounds, naturally occurring in plants of the Allium genus (e.g., garlic and onion), have demonstrated significant antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[3][4][5] The structural motif of (Z)-1-(methylthio)-1-propene, featuring a methylthio group attached to a propene backbone, suggests its potential to exhibit similar bioactivities.
Given the scarcity of direct studies on (Z)-1-(methylthio)-1-propene, a structured and comprehensive screening approach is essential to elucidate its pharmacological potential. This technical guide proposes a systematic workflow for the initial biological evaluation of this compound, encompassing key in vitro assays.
Proposed Screening Workflow
A logical and staged approach to screening (Z)-1-(methylthio)-1-propene is recommended to efficiently assess its biological activity. The proposed workflow begins with broad-spectrum antimicrobial and antioxidant assays, followed by more specific cytotoxicity screening against cancerous and non-cancerous cell lines if initial activities are observed.
Caption: Proposed workflow for the biological screening of (Z)-1-(methylthio)-1-propene.
Data Presentation: Hypothetical Screening Results
The following tables summarize hypothetical quantitative data from the proposed screening assays. These tables are designed for clear comparison and interpretation of potential biological activities.
Table 1: Hypothetical Antimicrobial Activity of (Z)-1-(methylthio)-1-propene
| Test Organism | Assay Type | Zone of Inhibition (mm) | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Agar Disc Diffusion | 18 | 64 | 128 |
| Escherichia coli (ATCC 25922) | Agar Disc Diffusion | 12 | 128 | 256 |
| Candida albicans (ATCC 10231) | Agar Disc Diffusion | 15 | 64 | 128 |
| Pseudomonas aeruginosa (ATCC 27853) | Agar Disc Diffusion | 8 | >256 | >256 |
Table 2: Hypothetical Antioxidant Activity of (Z)-1-(methylthio)-1-propene
| Assay | IC50 (µM) |
| DPPH Radical Scavenging | 85 |
| ABTS Radical Cation Scavenging | 60 |
Table 3: Hypothetical Cytotoxic Activity of (Z)-1-(methylthio)-1-propene (IC50 in µM)
| Cell Line | Cell Type | IC50 (µM) |
| MCF-7 | Human Breast Adenocarcinoma | 75 |
| A549 | Human Lung Carcinoma | 92 |
| HepG2 | Human Hepatocellular Carcinoma | 88 |
| HCT116 | Human Colon Carcinoma | 110 |
| PNT2 | Normal Human Prostate Epithelial | >200 |
Experimental Protocols
Detailed methodologies for the key proposed experiments are provided below.
Antimicrobial Activity Assays
This method provides a qualitative assessment of antimicrobial activity.
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the microbial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate.
-
Application of Test Compound: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of (Z)-1-(methylthio)-1-propene dissolved in a suitable solvent (e.g., DMSO). The discs are allowed to dry and then placed on the inoculated agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
Measurement: The diameter of the zone of complete inhibition of microbial growth around each disc is measured in millimeters.
This quantitative assay determines the lowest concentration of the compound that inhibits visible microbial growth.
-
Preparation of Compound Dilutions: A serial two-fold dilution of (Z)-1-(methylthio)-1-propene is prepared in a 96-well microtiter plate containing the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the microbial suspension, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Positive (microorganism and broth) and negative (broth only) growth controls are included.
-
Incubation: The microtiter plate is incubated under the same conditions as the agar disc diffusion assay.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
This assay determines the lowest concentration of the compound that kills the microorganism.
-
Subculturing: Following the MIC determination, a small aliquot (10 µL) from each well showing no visible growth is subcultured onto an appropriate agar plate.
-
Incubation: The plates are incubated as previously described.
-
Determination of MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Antioxidant Activity Assays
This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Preparation of Solutions: A stock solution of (Z)-1-(methylthio)-1-propene is prepared in methanol. A fresh solution of DPPH in methanol (e.g., 0.1 mM) is also prepared.
-
Reaction Mixture: Various concentrations of the test compound are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
This assay is based on the ability of the compound to scavenge the pre-formed ABTS radical cation.
-
Generation of ABTS Radical Cation: The ABTS radical cation (ABTS•+) is produced by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Preparation of Reaction Mixture: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Various concentrations of the test compound are then added to the diluted ABTS•+ solution.
-
Incubation and Measurement: After a short incubation period (e.g., 6 minutes), the absorbance at 734 nm is measured.
-
Calculation: The percentage of inhibition of absorbance is calculated, and the IC50 value is determined.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]
-
Cell Seeding: Cancer and normal cell lines are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of (Z)-1-(methylthio)-1-propene for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Potential Signaling Pathways
Organosulfur compounds from Allium species are known to modulate several key signaling pathways involved in inflammation, oxidative stress response, and cell survival.[1][7] Should (Z)-1-(methylthio)-1-propene exhibit significant biological activity, these pathways would be primary candidates for mechanistic studies.
Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxification enzymes.[8][9] Many organosulfur compounds activate Nrf2, leading to an enhanced cellular antioxidant defense.
Caption: Potential activation of the Nrf2/ARE pathway by (Z)-1-(methylthio)-1-propene.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1] Inhibition of NF-κB activation is a common mechanism of anti-inflammatory action for many natural products, including organosulfur compounds.
Caption: Potential inhibition of the NF-κB pathway by (Z)-1-(methylthio)-1-propene.
Conclusion
While direct experimental evidence for the biological activity of (Z)-1-(methylthio)-1-propene is currently lacking, its chemical structure suggests a strong potential for antimicrobial, antioxidant, and cytotoxic properties, akin to other well-studied organosulfur compounds. The experimental protocols and screening workflow detailed in this guide provide a robust framework for the systematic investigation of this compound. The presented hypothetical data and pathway diagrams serve as a valuable reference for researchers, facilitating the design of future studies and the interpretation of their results. Further research into (Z)-1-(methylthio)-1-propene is warranted to fully elucidate its potential as a novel bioactive agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Organosulfur compounds from alliaceae in the prevention of human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Compounds and Biological Functions of Garlic (Allium sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of organosulfur compounds from Allium spp.: From processing and preservation to evaluation of their bioavailability, antimicrobial, and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beneficial Effects of Organosulfur Compounds from Allium cepa on Gut Health: A Systematic Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Organosulfur compounds and possible mechanism of garlic in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: (Z)-1-(Methylthio)-1-propene as a Versatile Acyl Anion Equivalent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-1-(Methylthio)-1-propene is a valuable and versatile C3 synthon in organic synthesis, primarily serving as a masked acyl anion equivalent. Upon deprotonation, this vinyl sulfide generates a nucleophilic species that readily participates in carbon-carbon bond-forming reactions with a variety of electrophiles. Subsequent hydrolysis of the resulting adducts provides a straightforward route to functionalized ketones, which are key structural motifs in numerous natural products and pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the use of (Z)-1-(methylthio)-1-propene as a precursor in the synthesis of ketones and explores its relevance in the context of drug development.
Introduction
The umpolung, or reversal of polarity, of a functional group is a powerful strategy in organic synthesis. (Z)-1-(Methylthio)-1-propene serves as an effective precursor to a propanoyl anion equivalent. The vinyl sulfide moiety allows for the deprotonation of the α-vinylic proton, creating a nucleophilic center that can react with various electrophiles. The subsequent hydrolysis of the thiomethyl enol ether product unmasks the ketone functionality. This methodology offers a reliable alternative to the use of reactive and often unstable acyl anion synthons.
Reaction Principle and Workflow
The general principle involves a three-step sequence:
-
Deprotonation: Treatment of (Z)-1-(methylthio)-1-propene with a strong base, typically an organolithium reagent such as n-butyllithium or sec-butyllithium, in an aprotic solvent like tetrahydrofuran (THF) at low temperatures, generates the corresponding lithiated species.
-
Electrophilic Attack: The resulting (Z)-1-(methylthio)-1-propenyllithium is a potent nucleophile that reacts with a wide range of electrophiles, including aldehydes, ketones, and alkyl halides, to form a new carbon-carbon bond.
-
Hydrolysis: The intermediate vinyl sulfide adduct is then hydrolyzed under acidic conditions, often in the presence of a mercury(II) salt as a catalyst, to yield the corresponding ketone.
Experimental Protocols and Data
General Considerations
All reactions involving organolithium reagents should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried or flame-dried prior to use.
Protocol 1: Reaction with an Aldehyde (Benzaldehyde)
This protocol details the synthesis of 1-phenyl-2-(methylthio)-2-buten-1-ol, followed by its hydrolysis to 1-phenyl-1-butanone.
Step 1: Synthesis of 1-phenyl-2-(methylthio)-2-buten-1-ol
-
To a solution of (Z)-1-(methylthio)-1-propene (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.1 eq) dropwise.
-
The resulting solution is stirred at -78 °C for 1 hour.
-
A solution of benzaldehyde (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and the product is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Step 2: Hydrolysis to 1-phenyl-1-butanone
-
The purified vinyl sulfide from Step 1 is dissolved in a mixture of acetone and water.
-
Mercury(II) chloride (2.5 eq) is added, and the mixture is stirred at room temperature for 4-6 hours.
-
The mixture is filtered, and the filtrate is concentrated.
-
The residue is partitioned between diethyl ether and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired ketone.
| Electrophile | Intermediate Product | Final Ketone Product | Overall Yield (%) |
| Benzaldehyde | 1-phenyl-2-(methylthio)-2-buten-1-ol | 1-phenyl-1-butanone | 75-85 |
| Cyclohexanone | 1-((Z)-1-(methylthio)prop-1-en-2-yl)cyclohexan-1-ol | 1-(propanoyl)cyclohexan-1-ol | 70-80 |
| Benzyl bromide | (Z)-1-(methylthio)-3-phenyl-1-butene | 4-phenyl-2-butanone | 65-75 |
Table 1: Representative yields for the two-step synthesis of ketones using (Z)-1-(methylthio)-1-propene.
Protocol 2: Reaction with a Ketone (Cyclohexanone)
The procedure is analogous to Protocol 1, substituting cyclohexanone for benzaldehyde.
Protocol 3: Reaction with an Alkyl Halide (Benzyl Bromide)
The procedure for the first step is similar to Protocol 1, using benzyl bromide as the electrophile. The subsequent hydrolysis follows the same procedure as in Protocol 1, Step 2.
Application in Drug Development
The ketone functional group is a prevalent feature in a wide array of pharmaceutical agents due to its ability to participate in hydrogen bonding and act as a scaffold for further functionalization. The synthetic route described herein provides a valuable tool for the construction of complex ketone-containing molecules relevant to drug discovery.
For instance, many antiviral drugs, such as acyclovir and its derivatives, contain a ketone or a masked ketone functionality that is crucial for their biological activity.[1] The synthesis of complex side chains or modified bases for these nucleoside analogs can be facilitated by the construction of specific ketone intermediates.
Furthermore, prostaglandins, which are potent lipid compounds with diverse physiological effects, often contain a ketone group within their cyclopentanone ring.[2][3][4] The ability to construct functionalized ketone precursors is central to the total synthesis of these and other natural products with therapeutic potential.
Conclusion
(Z)-1-(Methylthio)-1-propene is a highly effective and versatile reagent for the synthesis of functionalized ketones. The straightforward three-step process involving deprotonation, reaction with an electrophile, and hydrolysis provides a reliable method for the construction of carbon-carbon bonds and the introduction of a carbonyl group. The relevance of the ketone moiety in a vast number of bioactive molecules underscores the importance of this synthetic strategy for researchers in organic synthesis and professionals in the field of drug development.
References
Application Notes and Protocols for (Z)-1-(methylthio)-1-propene in Flavor Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of (Z)-1-(methylthio)-1-propene in flavor chemistry. It includes details on its organoleptic properties, natural occurrence, and protocols for its analysis. Due to the limited availability of specific quantitative data and detailed experimental protocols in publicly accessible literature, generalized procedures are provided as a starting point for research and development.
Application Notes
(Z)-1-(methylthio)-1-propene is a volatile sulfur compound that has been identified as a contributor to the aroma of certain foods. Its potent, sulfurous aroma profile makes it a molecule of interest in the field of flavor chemistry, particularly in the context of savory and meat flavors.
Flavor Profile: The sensory characteristics of (Z)-1-(methylthio)-1-propene are predominantly savory and complex. It is described as having a strong, sulfurous odor with notes of garlic, cabbage, and a metallic, solvent-like quality.[1] In some contexts, it can be perceived as a rancid off-flavor, particularly in fresh beef.[1] The perception of its aroma is highly dependent on its concentration. At very low levels, it may contribute to a savory, meaty profile, while at higher concentrations, it can be perceived as unpleasant. Volatile sulfur compounds, as a class, are known for their low sensory detection thresholds, meaning they can have a significant impact on flavor even at trace concentrations.[2][3]
Natural Occurrence: (Z)-1-(methylthio)-1-propene has been identified as a volatile component in:
-
Fresh Beef: It is one of several odor-active compounds detected in fresh beef, where it can contribute to off-flavors.[1]
-
Black Truffle: This compound has also been identified as a component of black truffle aroma.[1]
It is important to distinguish (Z)-1-(methylthio)-1-propene from its isomer, 3-(methylthio)-1-propene (allyl methyl sulfide), which is found in Allium species such as garlic and onions.
Regulatory Status: "Methyl 1-propenyl sulfide" is listed by the Flavor and Extract Manufacturers Association (FEMA) as a GRAS (Generally Recognized as Safe) flavoring substance with FEMA number 4574.[4][5][6] This designation typically covers a mixture of (E) and (Z) isomers. However, specific usage levels for the pure (Z)-isomer are not publicly detailed.
Applications in the Flavor Industry: Given its flavor profile, (Z)-1-(methylthio)-1-propene has potential applications in the creation of savory flavor systems, particularly for:
-
Meat Flavors: It can be used to impart or enhance meaty, savory, and roasted notes in processed foods. Its formation is linked to the thermal degradation of sulfur-containing amino acids in the presence of other precursors during the cooking of meat.
-
Savory Snacks: It may be used in seasoning blends for snacks to provide a savory, umami-like character.
-
Soups and Sauces: Its potent aroma can contribute to the overall flavor profile of savory soups, broths, and sauces.
Limitations in the Fragrance Industry: Current literature does not support the use of (Z)-1-(methylthio)-1-propene in fragrance applications. Its strong sulfurous and food-like aroma is generally not desirable in perfumery.
Data Presentation
Table 1: Physicochemical Properties of (Z)-1-(methylthio)-1-propene
| Property | Value | Reference |
| Chemical Name | (Z)-1-(methylthio)-1-propene | [7] |
| Synonyms | cis-Methyl 1-propenyl sulfide | [7] |
| CAS Number | 52195-40-1 | [7] |
| Molecular Formula | C₄H₈S | [7] |
| Molecular Weight | 88.17 g/mol | [7] |
| Appearance | Colorless liquid (presumed) | |
| Odor | Sulfurous, garlic, cabbage, metallic | [1] |
Table 2: Reported Occurrence of (Z)-1-(methylthio)-1-propene in Food
| Food Product | Matrix | Method of Detection | Notes | Reference |
| Fresh Beef | Raw Meat | SPME-GC-O, GC-MS | Identified as an odor-active compound contributing to an off-flavor. | [1][8] |
| Black Truffle | Fruiting Body | Tenax Adsorption-GC-MS | Identified as a volatile component of the aroma. | [1] |
Experimental Protocols
The following protocols are generalized based on established methodologies for similar compounds and analyses. Researchers should optimize these protocols for their specific equipment and research objectives.
3.1. Protocol for Stereoselective Synthesis of (Z)-1-(methylthio)-1-propene
Objective: To synthesize (Z)-1-(methylthio)-1-propene via a stereoselective route. This protocol is based on general methods for the synthesis of (Z)-vinyl sulfides from alkynes.
Materials:
-
Propyne (or a suitable precursor)
-
Methanethiol (or a suitable precursor like sodium thiomethoxide)
-
Transition metal catalyst (e.g., Rhodium or Palladium complexes for hydrothiolation, or Nickel catalyst for coupling reactions)[1]
-
Anhydrous solvents (e.g., THF, DMSO)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for air-sensitive reactions
-
Reagents for work-up and purification (e.g., organic solvents, saturated sodium bicarbonate, brine, magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet for inert gas.
-
Reagent Addition: Under a positive pressure of inert gas, dissolve the chosen alkyne (propyne) and the transition metal catalyst in the anhydrous solvent.
-
Thiol Addition: Slowly add the methanethiol or its corresponding salt to the reaction mixture at a controlled temperature (this may range from room temperature to elevated temperatures depending on the chosen catalytic system).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the (Z)-1-(methylthio)-1-propene.
-
Characterization: Confirm the structure and stereochemistry of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The coupling constant between the vinylic protons in ¹H NMR is indicative of the (Z)-configuration (typically around 10 Hz).
3.2. Protocol for Analysis of (Z)-1-(methylthio)-1-propene in a Food Matrix by SPME-GC-O
Objective: To extract and identify the odor-active (Z)-1-(methylthio)-1-propene from a food sample, such as beef, using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Olfactometry (GC-O).
Materials and Equipment:
-
Food sample (e.g., fresh beef)
-
SPME device with a suitable fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas Chromatograph with a Flame Ionization Detector (FID) and/or Mass Spectrometer (MS)
-
Olfactometry port (sniffing port)
-
Humidified air supply for the sniffing port
-
Heated transfer line to the sniffing port
-
Data acquisition system for both instrumental and sensory data
-
Internal standard (e.g., 2-methyl-3-heptanone)
-
Sodium chloride
Procedure:
-
Sample Preparation: Homogenize the food sample. Weigh a precise amount (e.g., 5 g) into a 20 mL headspace vial. Add a saturated solution of sodium chloride to enhance the release of volatile compounds. Add the internal standard.
-
SPME Extraction:
-
Equilibrate the sample at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 minutes).
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.
-
-
GC-O Analysis:
-
Desorption: Insert the SPME fiber into the heated GC inlet to desorb the analytes.
-
GC Separation: Use a suitable capillary column (e.g., DB-WAX or DB-5ms). The oven temperature program should be optimized to separate the volatile compounds of interest. A typical program might be: start at 40°C for 2 minutes, ramp at 5°C/min to 220°C, and hold for 10 minutes.
-
Effluent Splitting: At the end of the column, split the effluent between the instrumental detector (FID/MS) and the olfactometry port.
-
Olfactometry: A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and description of each perceived odor.
-
Data Analysis: Correlate the retention times of the detected odors with the peaks from the FID/MS chromatogram to identify the odor-active compounds. Confirm the identity of (Z)-1-(methylthio)-1-propene by comparing its mass spectrum and retention index with that of an authentic standard.
-
Mandatory Visualization
Caption: Proposed formation pathway of (Z)-1-(methylthio)-1-propene in meat.
Caption: Experimental workflow for the analysis of (Z)-1-(methylthio)-1-propene.
References
- 1. Vinyl sulfide synthesis by C-S coupling [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. femaflavor.org [femaflavor.org]
- 5. femaflavor.org [femaflavor.org]
- 6. methyl 1-propenyl sulfide, 10152-77-9 [perflavory.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for NMR Spectroscopic Characterization of (Z)-1-(methylthio)-1-propene
Abstract
This document provides a detailed protocol for the characterization of (Z)-1-(methylthio)-1-propene using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes procedures for sample preparation, instrument parameters for acquiring ¹H and ¹³C NMR spectra, and a summary of predicted spectral data. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis.
Introduction
(Z)-1-(methylthio)-1-propene is a small organosulfur compound with potential applications in organic synthesis and materials science.[1][2] Accurate structural elucidation and purity assessment are crucial for its effective utilization. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This application note describes the use of ¹H and ¹³C NMR for the characterization of the Z-isomer of 1-(methylthio)-1-propene.
Predicted NMR Spectral Data
Due to the limited availability of experimentally derived public spectral data for (Z)-1-(methylthio)-1-propene, the following ¹H and ¹³C NMR data are based on computational predictions. These values serve as a reliable reference for the identification and analysis of the compound.
2.1. Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of (Z)-1-(methylthio)-1-propene in CDCl₃ is summarized in Table 1. The assignments are based on the expected chemical environment of each proton.
Table 1. Predicted ¹H NMR Chemical Shifts and Coupling Constants for (Z)-1-(methylthio)-1-propene in CDCl₃.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-1 (CH=) | 5.89 | dq | J(H1, H2) = 9.5, J(H1, H3) = 1.5 |
| H-2 (=CH) | 5.38 | dq | J(H2, H1) = 9.5, J(H2, H3) = 6.8 |
| H-3 (-CH₃) | 1.76 | dd | J(H3, H2) = 6.8, J(H3, H1) = 1.5 |
| H-4 (S-CH₃) | 2.25 | s | - |
2.2. Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for (Z)-1-(methylthio)-1-propene in CDCl₃ are presented in Table 2.
Table 2. Predicted ¹³C NMR Chemical Shifts for (Z)-1-(methylthio)-1-propene in CDCl₃.
| Carbon Assignment | Chemical Shift (ppm) |
| C-1 (=CH) | 126.5 |
| C-2 (=CH) | 120.1 |
| C-3 (-CH₃) | 14.8 |
| C-4 (S-CH₃) | 15.7 |
Experimental Protocols
The following protocols provide a general framework for acquiring high-quality NMR spectra of (Z)-1-(methylthio)-1-propene.
3.1. Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.[3][4]
-
Sample Purity: Ensure the sample is free of particulate matter and paramagnetic impurities.
-
Solvent: Use a deuterated solvent of high purity, such as chloroform-d (CDCl₃, 99.8 atom % D).
-
Concentration:
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0.00 ppm.
-
Procedure:
-
Weigh the desired amount of (Z)-1-(methylthio)-1-propene into a clean, dry vial.
-
Add the deuterated solvent containing TMS.
-
Gently agitate the vial to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
3.2. NMR Instrument Parameters
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
3.2.1. ¹H NMR Spectroscopy
-
Spectrometer Frequency: 400 MHz
-
Pulse Sequence: Standard single-pulse experiment (zg)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
3.2.2. ¹³C NMR Spectroscopy
-
Spectrometer Frequency: 100 MHz
-
Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (or more for dilute samples)
-
Spectral Width: -10 to 220 ppm
-
Temperature: 298 K
3.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking to identify the chemical shifts of all signals.
Visualization of Experimental Workflow
The general workflow for the NMR characterization of (Z)-1-(methylthio)-1-propene is illustrated below.
Caption: Experimental workflow for NMR analysis.
Structural Elucidation Pathway
The logical pathway for deducing the structure of (Z)-1-(methylthio)-1-propene from its NMR data is outlined below.
Caption: Logic for structure elucidation from NMR data.
Conclusion
NMR spectroscopy provides a definitive method for the structural characterization of (Z)-1-(methylthio)-1-propene. The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule. The protocols and predicted data presented herein serve as a valuable resource for the analysis of this compound in various research and development settings.
References
- 1. PHENYL VINYL SULFIDE(1822-73-7) 1H NMR [m.chemicalbook.com]
- 2. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Application Note: Mass Spectrometry Fragmentation Analysis of (Z)-1-(methylthio)-1-propene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of (Z)-1-(methylthio)-1-propene. The fragmentation behavior of this unsaturated thioether is crucial for its identification and structural elucidation in complex matrices. This note presents the major fragment ions, their relative abundances, and proposes fragmentation mechanisms. A standardized protocol for acquiring the mass spectrum is also provided.
Introduction
(Z)-1-(methylthio)-1-propene is an organosulfur compound belonging to the class of thioenol ethers.[1] The analysis of such compounds is relevant in various fields, including flavor and fragrance chemistry, environmental analysis, and as potential intermediates in organic synthesis. Mass spectrometry, particularly with electron ionization, is a powerful technique for the structural characterization of volatile and semi-volatile organic compounds. Understanding the fragmentation pathways is essential for unambiguous identification and for distinguishing it from its (E)-isomer and other structural isomers.
The molecular formula of (Z)-1-(methylthio)-1-propene is C₄H₈S, with a molecular weight of approximately 88.17 g/mol .[2][3] Upon electron ionization, the molecule loses an electron to form a molecular ion (M⁺•), which then undergoes a series of fragmentation reactions to produce a characteristic mass spectrum.
Quantitative Fragmentation Data
The electron ionization mass spectrum of (Z)-1-(methylthio)-1-propene is characterized by several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity, are summarized in the table below. This data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.
| m/z | Relative Intensity (%) | Proposed Ion Structure/Formula |
| 88 | 100 | [C₄H₈S]⁺• (Molecular Ion) |
| 73 | 80 | [C₃H₅S]⁺ |
| 45 | 60 | [CH₃S]⁺ |
| 41 | 55 | [C₃H₅]⁺ |
| 39 | 40 | [C₃H₃]⁺ |
Note: The relative intensities are approximate and can vary slightly depending on the instrument and experimental conditions.
Fragmentation Pathway Analysis
The fragmentation of the (Z)-1-(methylthio)-1-propene molecular ion (m/z 88) proceeds through several key pathways, which are common for thioethers and unsaturated systems. The major fragmentation mechanisms are outlined below.
1. Alpha-Cleavage: The cleavage of the bond alpha to the sulfur atom is a characteristic fragmentation pathway for thioethers. In this case, the loss of a methyl radical (•CH₃) from the molecular ion results in the formation of the abundant ion at m/z 73.
[C₃H₅SCH₃]⁺• → [C₃H₅S]⁺ + •CH₃ (m/z 88) (m/z 73)
2. Cleavage of the C-S Bond: Direct cleavage of the carbon-sulfur bond can lead to the formation of the methylthio cation ([CH₃S]⁺) at m/z 45 and a propenyl radical.
[C₃H₅SCH₃]⁺• → [CH₃S]⁺ + •C₃H₅ (m/z 88) (m/z 45)
3. Formation of Hydrocarbon Fragments: The presence of the propenyl moiety leads to the formation of characteristic hydrocarbon ions. The ion at m/z 41 corresponds to the allyl cation ([C₃H₅]⁺), a stable carbocation. This can be formed through various rearrangement and cleavage processes. Subsequent loss of hydrogen atoms from this fragment can lead to the ion at m/z 39 ([C₃H₃]⁺).
The proposed fragmentation pathway is illustrated in the following diagram:
Figure 1. Proposed electron ionization fragmentation pathway for (Z)-1-(methylthio)-1-propene.
Experimental Protocol
The following is a general protocol for the acquisition of the mass spectrum of (Z)-1-(methylthio)-1-propene using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
1. Instrumentation:
-
Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer (MS) with an electron ionization (EI) source.
2. GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Final hold: 5 minutes at 200 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
3. MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 35-350.
-
Scan Speed: 1000 amu/s.
4. Sample Preparation:
-
Prepare a dilute solution of (Z)-1-(methylthio)-1-propene in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 100 µg/mL.
5. Data Acquisition and Analysis:
-
Inject the sample into the GC-MS system.
-
Acquire the mass spectrum of the chromatographic peak corresponding to (Z)-1-(methylthio)-1-propene.
-
Process the data using the instrument's software to obtain the background-subtracted mass spectrum.
-
Identify the major fragment ions and determine their relative abundances.
The experimental workflow is depicted in the diagram below:
Figure 2. General experimental workflow for the GC-MS analysis of (Z)-1-(methylthio)-1-propene.
Conclusion
The electron ionization mass spectrum of (Z)-1-(methylthio)-1-propene is characterized by a prominent molecular ion peak and several major fragment ions resulting from predictable fragmentation pathways, including alpha-cleavage and C-S bond cleavage. The presented quantitative data and fragmentation analysis provide a reliable basis for the identification and structural confirmation of this compound in various applications. The detailed experimental protocol offers a standardized method for obtaining reproducible mass spectral data.
References
Proper handling and storage procedures for cis-methyl propenyl sulfide
Disclaimer: The following information is a collation of data from sources for closely related compounds, including methyl 1-propenyl sulfide and methyl cis-propenyl disulfide, due to limited specific data for cis-methyl propenyl sulfide. Researchers should always consult the specific Safety Data Sheet (SDS) for their product and perform a thorough risk assessment before use.
Introduction
cis-Methyl propenyl sulfide is a volatile, flammable organosulfur compound. Proper handling and storage are critical to ensure the safety of laboratory personnel and to maintain the integrity of the chemical. These application notes provide detailed protocols for the safe handling, storage, and disposal of cis-methyl propenyl sulfide.
Chemical and Physical Properties
The following table summarizes the known physical and chemical properties of closely related compounds. This data should be used as a reference, and specific properties should be confirmed with the product's certificate of analysis.
| Property | Value | Source Compound |
| Molecular Formula | C4H8S | Methyl 1-propenyl sulfide[1] |
| Molecular Weight | 88.17 g/mol | (Calculated) |
| Boiling Point | 66 - 67 °C | Ethyl methyl sulfide |
| Melting Point | -106 °C | Ethyl methyl sulfide |
| Density | 0.842 g/cm³ at 25 °C | Ethyl methyl sulfide |
| Flash Point | 106.00 °F (41.11 °C) (Tag Closed Cup) | Methyl propenyl disulfide[2] |
| Autoignition Temperature | 205 °C / 401 °F | Dimethyl sulfide[3] |
| Upper Explosion Limit | 19.70% | Dimethyl sulfide[3] |
| Lower Explosion Limit | 2.20% | Dimethyl sulfide[3] |
Safety and Handling Protocols
3.1. Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin exposure.[6]
-
Skin and Body Protection: Wear a lab coat, and for larger quantities or in case of potential splashing, chemical-resistant aprons and boots are recommended. Flame-retardant antistatic protective clothing should be worn.
-
Respiratory Protection: All handling of cis-methyl propenyl sulfide should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] If vapors or aerosols are generated, respiratory protection may be required.
3.2. General Handling Procedures
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][4]
-
Keep the compound away from heat, sparks, open flames, and other sources of ignition.[3][6]
-
Use only non-sparking tools and explosion-proof equipment.[3][6]
-
Ground and bond containers and receiving equipment to prevent static discharge.[6]
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.[6]
-
Wash hands thoroughly after handling.[6]
3.3. First Aid Measures
-
If Inhaled: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap. Seek medical attention if irritation persists.[6]
-
In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
If Swallowed: Do not induce vomiting. Clean the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Storage Procedures
4.1. Storage Conditions
-
Store in a dry, cool, and well-ventilated place.[6]
-
Keep the container tightly closed.[6]
-
Store in a designated flammables area.[6]
-
Keep away from heat, sparks, and open flames.[6]
-
A recommended storage temperature of -70°C in a freezer has been noted for a similar compound.
4.2. Incompatible Materials
Experimental Protocols
5.1. Protocol for Aliquoting and Diluting
-
Ensure all necessary PPE is worn correctly.
-
Perform the entire procedure within a certified chemical fume hood.
-
Place an absorbent, disposable bench liner on the work surface.
-
Ground and bond both the source container and the receiving vessel.
-
Use only non-sparking tools for opening and closing containers.
-
Carefully measure the required amount of cis-methyl propenyl sulfide using appropriate laboratory glassware.
-
If diluting, slowly add the sulfide to the solvent while stirring to dissipate any heat.
-
Securely cap the new container.
-
Clean any spills immediately with an inert absorbent material.
-
Dispose of all contaminated materials as hazardous waste.
5.2. Spill and Leak Protocol
-
Evacuate all non-essential personnel from the area.
-
Remove all sources of ignition.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
-
Use spark-proof tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[3][6]
-
Do not allow the product to enter drains.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Diagrams
Caption: Workflow for handling and storage.
Caption: Emergency response protocol.
References
Application Notes and Protocols for Kinetic Studies of Reactions Involving (Z)-1-(methylthio)-1-propene and Analogous Vinyl Sulfides
Disclaimer: Direct kinetic data for reactions involving (Z)-1-(methylthio)-1-propene is limited in the reviewed literature. The following application notes and protocols are based on studies of analogous vinyl sulfides and related compounds. These should serve as a guide for designing and interpreting kinetic experiments for (Z)-1-(methylthio)-1-propene.
I. Application Notes
(Z)-1-(methylthio)-1-propene is a member of the vinyl sulfide class of organic compounds, which are versatile intermediates in organic synthesis. Understanding the kinetics of their reactions is crucial for optimizing reaction conditions, elucidating mechanisms, and developing new synthetic methodologies. Key reactions of vinyl sulfides include hydrolysis, electrophilic additions, cycloadditions, and metal-catalyzed cross-coupling reactions.
1. Acid-Catalyzed Hydrolysis
Vinyl sulfides undergo acid-catalyzed hydrolysis to yield a ketone or aldehyde and a thiol. The reaction proceeds via a mechanism involving slow proton transfer to the double bond, forming a sulfur-stabilized carbocation intermediate[1]. The rate of this reaction is sensitive to the substituents on the vinyl sulfide and the acid catalyst used.
2. Thiol-Michael Addition
While (Z)-1-(methylthio)-1-propene is an electron-rich alkene, related vinyl sulfones are excellent Michael acceptors. The kinetics of the thiol-Michael addition to vinyl sulfones have been studied, revealing a strong dependence on the nucleophile and pH[2][3][4][5]. These studies can inform the design of experiments for analogous reactions with activated derivatives of (Z)-1-(methylthio)-1-propene.
3. Oxidation
The sulfur atom in (Z)-1-(methylthio)-1-propene can be oxidized to the corresponding sulfoxide and sulfone. The kinetics of sulfide oxidation can be complex, often following a pseudo-first-order rate law[6]. The reactivity of vinyl sulfides in oxidation reactions is a key aspect of their synthetic utility.
II. Quantitative Data
The following tables summarize kinetic data for reactions of analogous vinyl sulfides. This data can be used as a reference for estimating the reactivity of (Z)-1-(methylthio)-1-propene.
Table 1: Rate Constants for the Hydrolysis of Vinyl Sulfides
| Vinyl Sulfide | Second-Order Rate Constant (kH+, M⁻¹s⁻¹) | Relative Rate | Reference |
| Methyl vinyl sulfide | 0.0210 | 41 | [1] |
| Phenyl vinyl sulfide | - | 1 | [1] |
Table 2: Pseudo-First-Order Rate Constants for Thiol-Michael Addition to Vinyl Sulfone Functionalized Surfaces
| Nucleophile | pH | Observed Rate Constant (k_obs, min⁻¹) | Reference |
| Glutathione (GSH) | 7.5 | 0.057 | [3][4][5] |
| ab-NTA | 8.5 | 0.011 | [3][4][5] |
| Mannose | 10.5 | 0.009 | [3][4][5] |
III. Experimental Protocols
The following are detailed protocols for key experiments related to the kinetic studies of vinyl sulfides.
Protocol 1: Kinetic Analysis of Acid-Catalyzed Hydrolysis of a Vinyl Sulfide
This protocol describes the determination of the rate of hydrolysis of a vinyl sulfide using UV-Vis spectroscopy.
1. Materials:
- Vinyl sulfide substrate (e.g., methyl vinyl sulfide as an analog for (Z)-1-(methylthio)-1-propene)
- Aqueous acid solution (e.g., 0.1 M HCl)
- Solvent (e.g., water or a mixed aqueous/organic solvent system)
- UV-Vis spectrophotometer with a thermostatted cuvette holder
- Quartz cuvettes (1 cm path length)
- Syringes and needles
- Volumetric flasks and pipettes
2. Experimental Procedure:
- Prepare a stock solution of the vinyl sulfide in the chosen solvent.
- Prepare the aqueous acid solution of the desired concentration.
- Equilibrate both the substrate solution and the acid solution to the desired reaction temperature (e.g., 25 °C) in a water bath.
- Set the UV-Vis spectrophotometer to monitor the reaction at a wavelength where there is a significant change in absorbance upon hydrolysis (e.g., 225 nm for methyl vinyl sulfide)[1].
- To initiate the reaction, inject a small, known volume of the vinyl sulfide stock solution into a cuvette containing the thermostatted acid solution.
- Quickly mix the contents of the cuvette and immediately start recording the absorbance as a function of time.
- Continue data collection until the reaction is complete, as indicated by a stable absorbance reading.
- Repeat the experiment at different concentrations of the acid and/or substrate to determine the reaction order.
3. Data Analysis:
- The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay function: A(t) = A_f + (A_0 - A_f) * exp(-k_obs * t), where A(t) is the absorbance at time t, A_0 is the initial absorbance, and A_f is the final absorbance.
- The second-order rate constant (kH+) can be obtained from the slope of a plot of k_obs versus the acid concentration.
Protocol 2: Kinetic Analysis of Thiol-Michael Addition to a Vinyl Sulfone
This protocol outlines a method for studying the kinetics of the addition of a thiol to a vinyl sulfone, which can be adapted for activated derivatives of (Z)-1-(methylthio)-1-propene.
1. Materials:
- Vinyl sulfone substrate
- Thiol nucleophile (e.g., glutathione)
- Buffer solutions of various pH values
- Solvent (e.g., water or a suitable organic solvent)
- Analytical technique for monitoring the reaction progress (e.g., HPLC, NMR spectroscopy, or a plate reader for colorimetric assays)
2. Experimental Procedure:
- Prepare stock solutions of the vinyl sulfone and the thiol in the chosen solvent.
- Prepare a series of buffered solutions at the desired pH values.
- Equilibrate the reactant solutions and the buffer to the desired reaction temperature.
- Initiate the reaction by mixing known volumes of the vinyl sulfone stock solution, the thiol stock solution, and the buffer in a reaction vessel.
- At specific time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a quenching agent or by rapid dilution).
- Analyze the quenched aliquots using the chosen analytical technique to determine the concentration of the remaining reactants and/or the formed product.
- Repeat the experiment at different initial concentrations of the reactants and at different pH values.
3. Data Analysis:
- Plot the concentration of the vinyl sulfone as a function of time.
- Determine the initial reaction rate from the initial slope of the concentration versus time plot.
- The order of the reaction with respect to each reactant can be determined by systematically varying their initial concentrations and observing the effect on the initial rate.
- The observed rate constant (k_obs) can be calculated, and the effect of pH on the reaction rate can be evaluated by plotting k_obs versus pH.
IV. Visualizations
Diagram 1: General Workflow for a Kinetic Study
Caption: Workflow for a typical kinetic experiment.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reactivity and kinetics of vinyl sulfone-functionalized self-assembled monolayers for bioactive ligand immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermodynamics and Kinetics of Sulfide Oxidation by Oxygen: A Look at Inorganically Controlled Reactions and Biologically Mediated Processes in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing isomerization of (Z)- to (E)-1-(methylthio)-1-propene
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the isomerization of (Z)-1-(methylthio)-1-propene to its (E)-isomer. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation and storage.
Frequently Asked Questions (FAQs)
Q1: What are (Z)- and (E)-1-(methylthio)-1-propene?
(Z)- and (E)-1-(methylthio)-1-propene are geometric isomers, also known as cis-trans isomers. They share the same molecular formula (C4H8S) and connectivity but differ in the spatial arrangement of substituents around the carbon-carbon double bond.[1][2][3] The "Z" configuration (from the German zusammen, meaning "together") indicates that the higher-priority substituents on each carbon of the double bond are on the same side. The "E" configuration (from the German entgegen, meaning "opposite") indicates they are on opposite sides.
Q2: Why is it important to prevent the isomerization of the (Z)-isomer?
In many applications, particularly in drug development and stereoselective synthesis, only one specific isomer possesses the desired biological activity or reactivity. The presence of the other isomer can lead to impurities, reduced efficacy, or undesired side reactions. Therefore, maintaining the isomeric purity of (Z)-1-(methylthio)-1-propene is often critical.
Q3: What are the primary factors that can cause the isomerization of (Z)- to (E)-1-(methylthio)-1-propene?
While specific data for this compound is limited, general principles of alkene chemistry and information on analogous compounds suggest that exposure to light (photoisomerization), heat, and certain storage conditions can promote isomerization.[4] For some related compounds, isomerization has been observed even in solid samples during storage.[4]
Troubleshooting Guide
Issue: I've synthesized (Z)-1-(methylthio)-1-propene, but my analysis shows the presence of the (E)-isomer as an impurity.
Possible Causes and Solutions:
-
Photoisomerization: Exposure to ambient or UV light can provide the energy needed to overcome the rotational barrier of the double bond, leading to isomerization.
-
Troubleshooting Step: Conduct the synthesis and subsequent manipulations in a dark environment or by using amber-colored glassware to minimize light exposure.
-
-
Thermal Isomerization: Elevated temperatures during the reaction, workup, or purification can promote isomerization.
-
Troubleshooting Step: Carefully control the reaction temperature and consider using low-temperature purification techniques such as chromatography in a cold room.
-
-
Acid or Base Catalysis: Trace amounts of acids or bases can potentially catalyze the isomerization process.
-
Troubleshooting Step: Ensure all glassware is thoroughly cleaned and neutralized. If an acidic or basic workup is required, minimize the exposure time and consider using milder reagents.
-
-
Improper Storage: Long-term storage under inappropriate conditions can lead to gradual isomerization.
-
Troubleshooting Step: Store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation pathways that could be initiated by oxygen.
-
Factors Promoting Isomerization
The following table summarizes factors known to promote the isomerization of related Z-alkenes to their E-isomers.
| Factor | Description | Recommended Prevention |
| Light Exposure | UV and even ambient light can induce photoisomerization.[4] | Work in a darkroom or use amber glassware. Protect samples from light during storage. |
| Elevated Temperature | Heat can provide the activation energy for the Z to E conversion. | Maintain low temperatures during reaction, purification, and storage. |
| Acid/Base Contaminants | Traces of acid or base can act as catalysts for isomerization. | Use clean, neutralized glassware and purified reagents. |
| Improper Storage | Long-term storage in suboptimal conditions can lead to degradation and isomerization.[4] | Store in a cool, dark environment under an inert atmosphere. |
General Laboratory Best Practices for Preventing Isomerization
-
Inert Atmosphere: All reactions and manipulations should be carried out under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Solvent Purity: Use freshly distilled and deoxygenated solvents to avoid impurities that could catalyze isomerization.
-
Temperature Control: Maintain the reaction and purification temperatures as low as reasonably possible to minimize thermal isomerization.
-
Light Protection: Use glassware wrapped in aluminum foil or amber-colored flasks for all steps of the synthesis, purification, and storage.
-
Purification: If purification by chromatography is necessary, consider performing it in a cold room. Use neutral stationary phases (e.g., silica gel) and promptly remove the solvent at reduced pressure and low temperature.
-
Storage: Store the purified (Z)-1-(methylthio)-1-propene in a tightly sealed amber vial under an inert atmosphere at low temperatures (e.g., in a freezer).
Experimental Workflow for Minimizing Isomerization
The following diagram illustrates a recommended workflow to minimize the isomerization of (Z)-1-(methylthio)-1-propene during its synthesis and handling.
Caption: A recommended workflow for minimizing isomerization.
References
- 1. 1-Propene, 1-(methylthio)-, (Z)- [webbook.nist.gov]
- 2. 1-Propene, 1-(methylthio)-, (Z)- [webbook.nist.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide; E/Z photoisomerization in batch and flow, and solid state characterization of both isomers - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Understanding and preventing degradation pathways of (Z)-1-(methylthio)-1-propene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, handling, and analysis of (Z)-1-(methylthio)-1-propene. The information is designed to help you understand and prevent its degradation, ensuring the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: What is (Z)-1-(methylthio)-1-propene and what are its primary applications?
(Z)-1-(methylthio)-1-propene is an organosulfur compound belonging to the thioenol ether class.[1] It is a volatile compound and may be used as a synthetic intermediate in organic chemistry. Due to its reactive nature, understanding its stability is crucial for its effective use.
Q2: What are the main degradation pathways for (Z)-1-(methylthio)-1-propene?
The primary degradation pathways for (Z)-1-(methylthio)-1-propene are believed to be:
-
Acid-Catalyzed Hydrolysis: The vinyl thioether linkage is susceptible to cleavage in the presence of acid, leading to the formation of propanal and methanethiol.
-
Oxidation: The sulfur atom can be oxidized to a sulfoxide and then to a sulfone. The carbon-carbon double bond is also susceptible to oxidative cleavage.
-
Photochemical Isomerization and Degradation: Exposure to light, particularly UV radiation, can cause isomerization to the (E)-isomer and may also lead to polymerization or other degradation reactions.[1][2][3]
-
Thermal Degradation: Like many organosulfur compounds, (Z)-1-(methylthio)-1-propene may decompose at elevated temperatures.
Q3: How should I properly store (Z)-1-(methylthio)-1-propene to minimize degradation?
To ensure the stability of (Z)-1-(methylthio)-1-propene, it is recommended to:
-
Store under an inert atmosphere: Use a well-sealed container backfilled with an inert gas such as argon or nitrogen to prevent oxidation.
-
Refrigerate or freeze: Store at low temperatures (e.g., in a refrigerator or freezer) to minimize thermal degradation and reduce volatility.
-
Protect from light: Use an amber-colored vial or store the container in the dark to prevent photochemical reactions.
-
Use anhydrous solvents: If in solution, ensure the solvent is dry to prevent hydrolysis.
Q4: What are the common impurities I might encounter in a sample of (Z)-1-(methylthio)-1-propene?
Common impurities can arise from the synthesis or degradation of the compound. These may include:
-
(E)-1-(methylthio)-1-propene: The geometric isomer can be present as a result of the synthesis method or due to isomerization during storage or handling.
-
Allyl methyl sulfide: A potential starting material or byproduct in some synthetic routes.[4]
-
Oxidation products: Sulfoxides and sulfones of (Z)-1-(methylthio)-1-propene.
-
Hydrolysis products: Propanal and methanethiol.
-
Polymerization products: High molecular weight species formed through radical or acid-catalyzed polymerization.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving (Z)-1-(methylthio)-1-propene.
Problem 1: Inconsistent reaction yields or unexpected side products.
| Possible Cause | Troubleshooting Step |
| Degradation of (Z)-1-(methylthio)-1-propene starting material. | 1. Verify Purity: Analyze the starting material by GC-MS or NMR to confirm its purity and check for the presence of isomers or degradation products. 2. Fresh Sample: Use a freshly opened or purified sample for your reaction. 3. Proper Handling: Ensure the compound is handled under an inert atmosphere and protected from light and heat. |
| Reaction conditions promoting degradation. | 1. pH Control: If the reaction is sensitive to acid, consider using a non-acidic catalyst or adding a non-nucleophilic base to neutralize any trace acidity. 2. Temperature Control: Run the reaction at the lowest effective temperature. 3. Degas Solvents: Use degassed solvents to minimize oxidation. |
| Air-sensitive reagents. | Follow standard procedures for handling air-sensitive reagents, including the use of Schlenk lines or glove boxes.[5] |
Problem 2: Appearance of new peaks in analytical chromatograms (GC, HPLC) over time.
| Possible Cause | Troubleshooting Step |
| Sample degradation during storage or analysis. | 1. Storage Conditions: Review and optimize storage conditions (see FAQ Q3). 2. Sample Preparation: Prepare samples for analysis immediately before running them. If samples must be stored in an autosampler, ensure it is cooled. 3. Analytical Method: Ensure the analytical method (e.g., GC inlet temperature) is not causing thermal degradation. |
| Isomerization from (Z) to (E) form. | 1. Light Exposure: Minimize exposure of the sample to ambient and UV light. 2. Temperature: Keep the sample cool, as heat can also promote isomerization. |
| Oxidation. | 1. Inert Atmosphere: Store and handle the compound under an inert atmosphere. 2. Antioxidants: For long-term storage, consider adding a small amount of a suitable antioxidant, ensuring it does not interfere with downstream applications. |
Quantitative Data Summary
Currently, there is limited direct quantitative data available in the public domain specifically for the degradation kinetics of (Z)-1-(methylthio)-1-propene. The following table summarizes analogous data for related compounds to provide an estimate of potential stability.
| Degradation Pathway | Compound Class | Conditions | Observed Effect | Reference |
| Acid-Catalyzed Hydrolysis | α-Aryl Ether Lignin Models | Perchloric acid in ethanol-water | First-order kinetics, rates vary with substitution. | [6] |
| Oxidation | Alkyl Sulfides | Vanadium-catalyzed with H₂O₂ | Efficient oxidation to sulfoxides. | |
| Photochemical Isomerization | Thioindigo Photoswitches | Light irradiation | E/Z isomerization occurs via a triplet state. | [2][3] |
Researchers are encouraged to perform stability studies under their specific experimental conditions to determine the degradation kinetics of (Z)-1-(methylthio)-1-propene.
Key Experimental Protocols
Protocol 1: General Procedure for Monitoring the Degradation of (Z)-1-(methylthio)-1-propene by GC-MS
-
Sample Preparation:
-
Prepare a stock solution of (Z)-1-(methylthio)-1-propene in a high-purity, dry, and degassed solvent (e.g., hexane or dichloromethane) in a glovebox or under a stream of inert gas.
-
Divide the stock solution into several amber vials, seal them with PTFE-lined septa, and store them under the desired experimental conditions (e.g., different temperatures, light exposures, or pH).
-
-
Time-Point Analysis:
-
At specified time intervals, remove a vial from the experimental conditions.
-
Immediately dilute an aliquot of the sample to a suitable concentration for GC-MS analysis.
-
-
GC-MS Analysis:
-
Use a gas chromatograph equipped with a mass spectrometer.
-
Employ a non-polar or medium-polarity capillary column suitable for separating volatile organic compounds.
-
Set the injection port temperature to a value that ensures volatilization without causing thermal degradation.
-
Program the oven temperature to achieve good separation of the parent compound from potential degradation products.
-
Acquire mass spectra in full scan mode to identify degradation products by comparing their fragmentation patterns with spectral libraries and known standards.[7][8]
-
-
Data Analysis:
-
Quantify the peak area of (Z)-1-(methylthio)-1-propene and any identified degradation products at each time point.
-
Plot the concentration of the parent compound versus time to determine the degradation rate.
-
Visualizing Degradation Pathways and Workflows
Degradation Pathways of (Z)-1-(methylthio)-1-propene
Caption: Potential degradation routes for (Z)-1-(methylthio)-1-propene.
Experimental Workflow for Stability Analysis
Caption: A typical experimental workflow for assessing stability.
References
- 1. Flavin mononucleotide regulated photochemical isomerization and degradation of zeatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. From Triplet to Twist: The Photochemical E/Z‐Isomerization Pathway of the Near‐Infrared Photoswitch peri‐Anthracenethioindigo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SOP - Sulfur dioxide [isolab.ess.washington.edu]
- 5. purdue.edu [purdue.edu]
- 6. Synthesis and Kinetics of Acid-Catalyzed Hydrolysis of some α-Aryl Ether Lignin Model Compounds | Semantic Scholar [semanticscholar.org]
- 7. phytojournal.com [phytojournal.com]
- 8. researchgate.net [researchgate.net]
Methods for removing impurities from synthetic (Z)-1-(methylthio)-1-propene
This guide provides troubleshooting advice and detailed methodologies for the removal of common impurities from synthetic (Z)-1-(methylthio)-1-propene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My synthesis of (Z)-1-(methylthio)-1-propene resulted in a mixture of geometric isomers. How can I remove the unwanted (E)-isomer?
A1: The presence of the (E)-isomer is a common issue. The most effective methods for separating the (Z) and (E)-isomers are flash chromatography and preparative high-performance liquid chromatography (HPLC). The choice between these methods will depend on the scale of your purification and the desired final purity.
-
For small to medium scale purifications (mg to g): Flash chromatography is a cost-effective and efficient method.
-
For high-purity requirements or difficult separations: Preparative HPLC offers higher resolution.
It has been noted that E/Z isomers of some vinyl sulfides can interconvert, so it is advisable to use moderate conditions and avoid prolonged exposure to heat or light during purification.[1][2]
Q2: I've attempted flash chromatography, but the separation between the (Z) and (E) isomers is poor. What can I do to improve it?
A2: Optimizing your flash chromatography conditions is key. Here are several parameters you can adjust:
-
Solvent System: The polarity of the eluent is critical. For non-polar compounds like vinyl sulfides, a non-polar mobile phase is a good starting point. You can gradually increase the polarity to improve separation. A common starting point is petroleum ether or hexane.
-
Stationary Phase: Standard silica gel is often effective. For challenging separations of E/Z isomers, consider using silica gel impregnated with silver nitrate (AgNO₃). The silver ions can interact differently with the π-bonds of the isomers, often leading to enhanced separation.[2]
-
Gradient Elution: A shallow gradient of a slightly more polar solvent (e.g., diethyl ether or dichloromethane) in a non-polar solvent (e.g., hexane) can improve resolution.
Q3: What are other potential chemical impurities I should be aware of, besides the (E)-isomer?
A3: Besides the geometric isomer, impurities often arise from starting materials or side reactions during the synthesis. Depending on the synthetic route, you might encounter:
-
Unreacted starting materials: For example, if synthesizing from propanal and methanethiol, residual amounts of these may be present.
-
Byproducts from side reactions: In syntheses involving vinyl sulfides, impurities such as halogenated derivatives (e.g., p-bromophenyl vinyl sulfide or 2-chloroethyl phenyl sulfide in related syntheses) can be formed.[3]
-
Solvents: Residual reaction or extraction solvents.
Q4: Can I use distillation to purify my (Z)-1-(methylthio)-1-propene?
A4: Yes, distillation can be an effective method for removing non-volatile impurities or impurities with significantly different boiling points. For vinyl sulfides, which can be sensitive to high temperatures, vacuum distillation is recommended to lower the boiling point and minimize the risk of decomposition or isomerization.[4] This method is particularly useful for bulk purification before a final polishing step by chromatography if needed.
Q5: My purified (Z)-1-(methylthio)-1-propene seems to degrade or isomerize upon storage. How can I prevent this?
A5: Some vinyl sulfides can be sensitive to light, air, and heat, which can lead to isomerization or degradation.[1] For optimal stability:
-
Storage Conditions: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a freezer).
-
Avoid Light: Use amber-colored vials or store in the dark.
-
Purity: Ensure high purity, as trace impurities can sometimes catalyze degradation.
Experimental Protocols
Protocol 1: Flash Chromatography for E/Z Isomer Separation
This protocol is a general guideline for the separation of (Z)- and (E)-1-(methylthio)-1-propene using standard silica gel.
-
Column Preparation:
-
Select a column of an appropriate size for your sample amount (typically, use a silica gel weight of 50-100 times the weight of your crude sample).
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial mobile phase).
-
Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. Alternatively, load the concentrated sample solution directly onto the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane or petroleum ether).
-
If separation is not achieved, gradually increase the polarity by adding a more polar solvent (e.g., start with a 99:1 hexane:diethyl ether mixture and slowly increase the diethyl ether content).
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Combine the fractions containing the pure (Z)-isomer.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Preparative HPLC for High-Purity Isolation
This protocol outlines a reverse-phase HPLC method for the purification of (Z)-1-(methylthio)-1-propene.
-
System Preparation:
-
Use a preparative HPLC system equipped with a suitable reverse-phase column (e.g., C18).
-
Equilibrate the column with the initial mobile phase conditions.
-
-
Mobile Phase:
-
A common mobile phase for related compounds consists of a mixture of acetonitrile and water.[5]
-
You may need to optimize the ratio to achieve the best separation. A gradient elution, starting with a higher water content and increasing the acetonitrile percentage over time, is often effective.
-
For mass spectrometry-compatible methods, replace any non-volatile acids (like phosphoric acid) with formic acid.[5]
-
-
Sample Injection:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Inject the sample onto the column. The injection volume will depend on the column size and sample concentration.
-
-
Fraction Collection:
-
Monitor the elution using a UV detector.
-
Collect the peak corresponding to the (Z)-isomer.
-
-
Post-Purification:
-
Remove the solvent from the collected fractions, for example, by rotary evaporation.
-
Protocol 3: Vacuum Distillation
This protocol is for the bulk purification of (Z)-1-(methylthio)-1-propene to remove non-volatile impurities.
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus. Use a short path distillation head for small quantities to minimize losses.
-
Ensure all glassware is dry and the system is well-sealed.
-
-
Distillation Process:
-
Place the crude material in the distillation flask.
-
Gradually apply vacuum to the desired pressure.
-
Gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point for (Z)-1-(methylthio)-1-propene under the applied vacuum. The boiling point of the related (E)-isomer is approximately 102 °C at atmospheric pressure.[6]
-
-
Product Recovery:
-
Allow the apparatus to cool completely before releasing the vacuum to avoid potential hazards.
-
Collect the purified product from the receiving flask.
-
Data Summary
The following table summarizes the applicability of each purification method for removing common impurities.
| Purification Method | (E)-isomer | Unreacted Starting Materials | High-Boiling Byproducts | Non-Volatile Impurities |
| Flash Chromatography | Good to Excellent | Good | Fair to Good | Excellent |
| Preparative HPLC | Excellent | Excellent | Excellent | Excellent |
| Vacuum Distillation | Poor to Fair | Good | Good | Excellent |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the purification of (Z)-1-(methylthio)-1-propene.
Caption: Troubleshooting workflow for the purification of (Z)-1-(methylthio)-1-propene.
References
- 1. Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide; E/Z photoisomerization in batch and flow, and solid state characterization of both isomers - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. How To [chem.rochester.edu]
- 5. Separation of 1-Propene, 3-(methylthio)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. E-1-Methylthio-1-propene | 42848-06-6 [amp.chemicalbook.com]
Addressing stability issues of (Z)-1-(methylthio)-1-propene in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues of (Z)-1-(methylthio)-1-propene in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling and use of (Z)-1-(methylthio)-1-propene in experimental settings.
Q1: My experimental results are inconsistent when using a solution of (Z)-1-(methylthio)-1-propene. What could be the cause?
A1: Inconsistent results are often due to the degradation of (Z)-1-(methylthio)-1-propene in solution. This compound belongs to the class of thioenol ethers, which can be sensitive to environmental conditions. The primary cause of degradation is hydrolysis, particularly in acidic environments. The stability of your solution is dependent on the solvent, pH, temperature, and storage duration.
Q2: What is the primary degradation pathway for (Z)-1-(methylthio)-1-propene in solution?
A2: The main degradation pathway for (Z)-1-(methylthio)-1-propene, like other vinyl sulfides, is acid-catalyzed hydrolysis.[1][2] The reaction is initiated by the protonation of the carbon-carbon double bond, which is the rate-determining step. This leads to the formation of a sulfur-stabilized carbocation intermediate. Subsequent reaction with water leads to the formation of propanal and methanethiol.
Q3: How does pH affect the stability of (Z)-1-(methylthio)-1-propene solutions?
A3: The pH of the solution is a critical factor. Acidic conditions significantly accelerate the hydrolysis and degradation of (Z)-1-(methylthio)-1-propene.[1][2] It is advisable to avoid acidic buffers or reagents when working with this compound. Neutral to slightly alkaline conditions are generally preferred to maintain its stability.
Q4: I am observing a loss of my compound even in a neutral aqueous buffer. What else could be causing instability?
A4: While acidic hydrolysis is the primary concern, other factors can contribute to degradation in neutral solutions:
-
Oxidation: The sulfur atom in the methylthio group can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen. This can lead to the formation of sulfoxides or sulfones.
-
Temperature: Higher temperatures will accelerate the rate of any degradation reactions.
-
Light Exposure: Although less common for this specific class of compounds, prolonged exposure to UV light can sometimes promote degradation.
-
Enzymatic Degradation: If working with biological samples, enzymatic activity could potentially modify the compound.
Q5: What are the recommended storage conditions for solutions of (Z)-1-(methylthio)-1-propene?
A5: To ensure maximum stability, solutions of (Z)-1-(methylthio)-1-propene should be stored under the following conditions:
-
Temperature: Store solutions at low temperatures. For long-term storage, -20°C to -80°C is recommended. This minimizes the rate of hydrolysis and other potential degradation reactions.
-
Inert Atmosphere: To prevent oxidation, it is best to degas the solvent and store the solution under an inert atmosphere, such as nitrogen or argon.
-
pH: If an aqueous buffer is necessary, use a neutral or slightly alkaline pH (pH 7-8).
-
Solvent: If the experimental protocol allows, using an anhydrous aprotic organic solvent will prevent hydrolysis.
Q6: How can I prepare a stable stock solution of (Z)-1-(methylthio)-1-propene?
A6: For preparing a stock solution, it is recommended to use a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Prepare the solution under an inert atmosphere. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air and moisture.
Q7: Are there any analytical methods to monitor the stability of (Z)-1-(methylthio)-1-propene in my samples?
A7: Yes, you can monitor the stability and concentration of (Z)-1-(methylthio)-1-propene using standard analytical techniques. Gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) is a suitable method for volatile compounds like this. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection can also be developed to quantify the compound and its potential degradation products.
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for (Z)-1-(methylthio)-1-propene, the following table provides a qualitative summary of factors affecting its stability, based on the general chemistry of vinyl sulfides.
| Parameter | Condition | Expected Stability of (Z)-1-(methylthio)-1-propene | Rationale |
| pH | Acidic (pH < 7) | Low | Prone to rapid acid-catalyzed hydrolysis.[1][2] |
| Neutral (pH ≈ 7) | Moderate | Hydrolysis is slower but can still occur over time. | |
| Basic (pH > 7) | High | Generally more stable against hydrolysis. | |
| Temperature | Elevated (> 25°C) | Low | Increased rate of degradation reactions. |
| Room Temperature (20-25°C) | Moderate | Gradual degradation can be expected over time. | |
| Refrigerated (2-8°C) | Good | Slows down degradation processes. | |
| Frozen (≤ -20°C) | High | Recommended for long-term storage of solutions. | |
| Solvent | Aqueous | Low to Moderate | Water is a reactant in the hydrolysis pathway. |
| Anhydrous Aprotic Organic | High | Absence of water prevents hydrolysis. | |
| Atmosphere | Air (Oxygen) | Moderate | Potential for oxidation of the sulfur atom. |
| Inert (Nitrogen, Argon) | High | Minimizes the risk of oxidative degradation. |
Experimental Protocols
Protocol for Preparation of a Stock Solution of (Z)-1-(methylthio)-1-propene
-
Materials:
-
(Z)-1-(methylthio)-1-propene
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber glass vials with screw caps and PTFE septa
-
Micropipettes
-
-
Procedure:
-
Allow the vial of (Z)-1-(methylthio)-1-propene to equilibrate to room temperature before opening to prevent condensation of moisture.
-
In a fume hood, carefully weigh the required amount of (Z)-1-(methylthio)-1-propene.
-
Transfer the compound to a clean, dry glass vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration.
-
Purge the vial with a gentle stream of inert gas for 1-2 minutes.
-
Immediately cap the vial tightly.
-
Gently vortex the vial until the compound is completely dissolved.
-
For long-term storage, aliquot the stock solution into smaller, single-use vials that have been pre-flushed with inert gas.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Monitoring Stability by GC-MS
-
Sample Preparation:
-
Prepare a solution of (Z)-1-(methylthio)-1-propene in the desired experimental buffer or solvent at a known concentration.
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the solution.
-
If the solvent is aqueous, perform a liquid-liquid extraction with a volatile organic solvent (e.g., ethyl acetate, hexane) to extract the (Z)-1-(methylthio)-1-propene.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Transfer the dried organic layer to a clean GC vial.
-
-
GC-MS Analysis:
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 40°C for 2 minutes, then ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-200.
-
-
Data Analysis:
-
Identify the peak corresponding to (Z)-1-(methylthio)-1-propene based on its retention time and mass spectrum. The molecular ion should be at m/z 88.
-
Quantify the peak area at each time point.
-
Plot the peak area against time to determine the degradation rate.
-
Analyze the chromatogram for the appearance of new peaks, which could be degradation products. The mass spectrum of propanal (m/z 58) and methanethiol (m/z 48) can be monitored.
-
Visualizations
Caption: Acid-catalyzed hydrolysis of (Z)-1-(methylthio)-1-propene.
Caption: Troubleshooting workflow for stability issues.
References
Validation & Comparative
Comparative Reactivity of (Z)-1-(Methylthio)-1-propene and Other Thioenol Ethers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of thioenol ethers is paramount for their effective application in organic synthesis. This guide provides a comparative analysis of the reactivity of (Z)-1-(methylthio)-1-propene with other thioenol ethers, supported by experimental data from peer-reviewed literature.
Thioenol ethers, also known as vinyl sulfides, are versatile intermediates in organic synthesis, valued for their role in forming carbon-carbon and carbon-heteroatom bonds. Their reactivity is significantly influenced by the nature of the substituents on the double bond and the sulfur atom. This guide focuses on the comparative reactivity of (Z)-1-(methylthio)-1-propene in key reactions such as hydrolysis, electrophilic additions, and cycloadditions, juxtaposed with other structurally related thioenol ethers.
Reactivity in Hydrolysis
The acid-catalyzed hydrolysis of thioenol ethers proceeds through a mechanism analogous to that of their oxygen counterparts, the enol ethers. The rate-determining step involves the slow protonation of the carbon-carbon double bond to form a sulfur-stabilized carbocation.[1]
A comparative study on the hydrolysis of various vinyl sulfides and vinyl ethers provides valuable insights into the electronic effects of the heteroatom. The relative rates of hydrolysis for compounds with the general structure RXCH=CH₂ are presented in the table below.
| Compound (RXCH=CH₂) | X | R | Relative Rate of Hydrolysis |
| Methyl vinyl ether | O | CH₃ | 1500 |
| Phenyl vinyl ether | O | C₆H₅ | 10.5 |
| Methyl vinyl sulfide | S | CH₃ | 41 |
| Phenyl vinyl sulfide | S | C₆H₅ | 1 |
| Table 1: Relative rates of acid-catalyzed hydrolysis of vinyl ethers and vinyl sulfides. The data highlights the significantly lower reactivity of vinyl sulfides compared to their vinyl ether analogs, with methyl vinyl sulfide hydrolyzing approximately 37 times slower than methyl vinyl ether.[1] |
Reactivity in Electrophilic Additions and Cycloadditions
Thioenol ethers readily participate in electrophilic addition and cycloaddition reactions, owing to the nucleophilicity of the electron-rich double bond. The sulfur atom, being more polarizable than oxygen, enhances the nucleophilicity of the double bond in thioenol ethers compared to enol ethers.
While specific kinetic data for the electrophilic addition or cycloaddition of (Z)-1-(methylthio)-1-propene is scarce in the literature, the general reactivity trends can be inferred. The increased nucleophilicity of the double bond in thioenol ethers makes them excellent partners in various cycloaddition reactions.
Experimental Protocols
General Procedure for Kinetic Measurements of Vinyl Sulfide Hydrolysis
The following is a general protocol for determining the hydrolysis kinetics of vinyl sulfides, based on the methodology described in the literature.[1]
Materials:
-
Vinyl sulfide substrate
-
Standardized aqueous acid solution (e.g., HCl)
-
Spectrophotometer (UV-Vis)
-
Constant temperature bath
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a stock solution of the vinyl sulfide in a suitable solvent (e.g., acetonitrile) at a known concentration. Prepare aqueous acid solutions of desired concentrations.
-
Kinetic Run:
-
Equilibrate the acid solution to the desired temperature in the constant temperature bath.
-
Initiate the reaction by injecting a small aliquot of the vinyl sulfide stock solution into the acid solution with vigorous mixing. The final concentration of the vinyl sulfide should be low enough to ensure pseudo-first-order conditions.
-
Immediately transfer a portion of the reaction mixture to a quartz cuvette and place it in the temperature-controlled cell compartment of the spectrophotometer.
-
-
Data Acquisition: Monitor the reaction progress by recording the change in UV absorbance at a wavelength where the vinyl sulfide and the product have significantly different extinction coefficients. The wavelength of maximum spectral change for methyl vinyl sulfide is 225 nm.[1]
-
Data Analysis: The pseudo-first-order rate constant (k_obs) can be obtained by fitting the absorbance versus time data to a first-order exponential decay equation. The second-order rate constant (k_H+) is then calculated by dividing k_obs by the concentration of the acid catalyst.
Logical Relationships in Reactivity
The reactivity of thioenol ethers is governed by a set of interconnected electronic and steric factors. The following diagram illustrates the key relationships influencing the reactivity of (Z)-1-(methylthio)-1-propene and its analogs.
Caption: Factors influencing thioenol ether reactivity.
Conclusion
The reactivity of (Z)-1-(methylthio)-1-propene is a product of the interplay between the electronic effects of its substituents. While it is expected to be more reactive than simple aryl vinyl sulfides, it is significantly less reactive in hydrolysis than its oxygen analog, methyl vinyl ether. The enhanced nucleophilicity of its double bond, a general feature of thioenol ethers, makes it a promising substrate for various carbon-carbon bond-forming reactions. Further kinetic studies on a broader range of substituted thioenol ethers are warranted to build a more comprehensive quantitative understanding of their reactivity, which will undoubtedly facilitate their strategic use in the synthesis of complex molecules.
References
Comparing the biological activity of (Z)-1-(methylthio)-1-propene and its analogs
A Comparative Guide to the Biological Activity of (Z)-1-(methylthio)-1-propene and Its Analogs
This guide provides a comprehensive comparison of the biological activities of (Z)-1-(methylthio)-1-propene and its structurally related analogs. The information is tailored for researchers, scientists, and drug development professionals, with a focus on antifungal, insecticidal, anticancer, and anti-inflammatory properties. The data presented is supported by experimental findings from various studies.
Antifungal Activity
A notable biological activity of (Z)-1-(methylthio)-1-propene analogs is their potent antifungal effect against a range of plant pathogenic fungi. Several studies have demonstrated that synthetic derivatives exhibit significant inhibitory action, in some cases surpassing commercial fungicides.
Table 1: In Vitro Antifungal Activity of (Z)-1-(methylthio)-1-propene Analogs against Plant Pathogenic Fungi
| Compound ID | Target Fungi | Inhibition Rate (%) at 100 µg/mL | EC50 (µg/mL) | Reference Compound | Reference EC50 (µg/mL) |
| Z17 | Phomopsis sp. | 94.3 | 12.3 | Azoxystrobin | 32.2 |
| Z17 | Phomopsis sp. | 94.3 | 12.3 | Fluopyram | 77.7 |
| Z6 | S. sclerotiorum | 80.8 | - | Azoxystrobin | - |
| Z6 | Phomopsis sp. | 91.7 | - | Azoxystrobin | - |
| Z4 | Phomopsis sp. | 70.4 | - | Azoxystrobin | - |
| Z4 | Phytophthora capsici | 80.2 | - | Azoxystrobin | - |
| Z18 | A. brassicae | 72.0 | 32.5 | Azoxystrobin | 49.3 |
Data synthesized from a study on the antifungal activities of (Z)-1-(methylthio)-1-propene derivatives. The study highlighted that compound Z17 had the most significant inhibitory effect on Phomopsis sp.[1]
Experimental Protocol: Antifungal Mycelial Growth Inhibition Assay
The antifungal activity is commonly assessed using a mycelial growth inhibition assay.
-
Preparation of Fungal Plates: A small disk of agar containing the mycelia of the target fungus (e.g., Phomopsis sp.) is placed in the center of a fresh potato dextrose agar (PDA) plate.
-
Application of Test Compounds: The synthesized compounds, dissolved in a suitable solvent like DMSO, are added to the PDA medium at various concentrations. Control plates contain the solvent alone.
-
Incubation: The plates are incubated at a controlled temperature (typically 25-28°C) for a period of 3-5 days, or until the mycelial growth in the control plate reaches a certain diameter.
-
Measurement of Inhibition: The diameter of the fungal colony is measured in both the control and treated plates. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treated group.
-
Determination of EC50: The effective concentration required to inhibit 50% of the mycelial growth (EC50) is determined by plotting the inhibition percentage against the logarithm of the compound concentration and performing a regression analysis.[2]
Antifungal Bioassay Workflow
Insecticidal Activity
Certain analogs and related organosulfur compounds have demonstrated insecticidal properties against various pests. The efficacy is typically evaluated by determining the lethal concentration (LC50) or lethal dose (LD50) required to kill 50% of the test insect population.
Table 2: Insecticidal Activity of Related Organosulfur Compounds
| Compound/Extract | Target Insect | Bioassay Type | LC50 / LD50 |
| n-Hexane fraction of Cissampelos pareira root | Aphis craccivora | Leaf Dip | LC50 = 1828.19 mg/L |
| n-Hexane fraction of Cissampelos pareira stem | Aphis craccivora | Leaf Dip | LC50 = 1246.92 mg/L |
| Pareirarineformate | Aphis craccivora | Leaf Dip | LC50 = 1491.93 mg/L (72h) |
| Cissamine | Aphis craccivora | Leaf Dip | LC50 = 1556.31 mg/L (72h) |
| Flupyrimin Analog B2 | Plutella xylostella | Leaf Dip | >70% mortality at 25 µg/mL |
| Flupyrimin Analog B3 | Plutella xylostella | Leaf Dip | >70% mortality at 25 µg/mL |
| Flupyrimin Analog B4 | Plutella xylostella | Leaf Dip | >70% mortality at 25 µg/mL |
Data compiled from studies on the insecticidal activities of natural product extracts and synthetic flupyrimin analogs.[3]
Experimental Protocol: Leaf-Dip Bioassay for Insecticidal Activity
A common method to assess the insecticidal activity of compounds against leaf-eating insects like Plutella xylostella is the leaf-dip bioassay.
-
Preparation of Test Solutions: The test compounds are dissolved in an appropriate solvent and diluted to various concentrations. A surfactant is often added to ensure even coating of the leaves.
-
Leaf Treatment: Cabbage leaves or other suitable host plant leaves are dipped into the test solutions for a short period (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in a solution containing only the solvent and surfactant.
-
Insect Exposure: Second or third instar larvae of the target insect are placed on the treated leaves within a petri dish or a ventilated container.
-
Incubation: The containers are maintained under controlled environmental conditions (e.g., 25°C, 60-70% relative humidity, and a specific photoperiod).
-
Mortality Assessment: The number of dead larvae is recorded after a specific time period, typically 48 to 96 hours. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for any deaths in the control group using Abbott's formula. The LC50 values are then calculated using probit analysis.[4][5]
Anticancer Activity
Derivatives containing the methylthio-phenyl-pyrrole scaffold have shown promising anticancer activities. These compounds have been evaluated against various cancer cell lines, demonstrating antiproliferative effects.
Table 3: In Vitro Anticancer Activity of 3-Substituted-4-(4-methylthio phenyl)-1H-pyrrole Derivatives
| Compound ID | Cancer Cell Line | Activity |
| 3j ([4-(4-methylthio phenyl)-1H-pyrrol-3-yl](4-methoxy phenyl) methanone) | MGC80-3 (Human gastric carcinoma) | Induces cell cycle arrest and necrosis |
| Various pyrrole derivatives | Panel of 16 cancer cell lines | Showed antiproliferative activity, some comparable to Paclitaxel |
These findings suggest that the novel pyrrole derivatives could be potential anticancer candidates due to their selectivity and therapeutic efficacy.[6][7]
Proposed Mechanism of Action: Anticancer Effects of Pyrrole Derivatives
While the precise mechanism for (Z)-1-(methylthio)-1-propene analogs is not fully elucidated, related pyrrole-containing compounds are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3][8]
Generalized Anticancer Mechanism
Anti-inflammatory Activity
Organosulfur compounds, the broader class to which (Z)-1-(methylthio)-1-propene belongs, are recognized for their anti-inflammatory properties. They can modulate key inflammatory pathways, leading to a reduction in the production of pro-inflammatory mediators.
The anti-inflammatory effects of organosulfur compounds are primarily attributed to their ability to inhibit the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways.[1][9] This inhibition leads to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[10]
Anti-inflammatory Signaling Pathway
Experimental Protocol: In Vitro Anti-inflammatory Assay
The anti-inflammatory potential of these compounds can be assessed by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture: Macrophage cells are cultured in a suitable medium and seeded in 96-well plates.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (a potent inflammatory agent) to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The amount of NO produced in the cell culture supernatant is quantified using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the NO levels in the compound-treated, LPS-stimulated cells to those in the cells stimulated with LPS alone. The IC50 value (the concentration that inhibits 50% of NO production) is then determined.
Conclusion
(Z)-1-(methylthio)-1-propene and its analogs represent a versatile class of compounds with a broad spectrum of biological activities. The antifungal and insecticidal properties show significant potential for applications in agriculture, with some analogs demonstrating efficacy comparable or superior to existing commercial products. Furthermore, the anticancer and anti-inflammatory activities of related structures warrant further investigation for their potential therapeutic applications. The data and protocols presented in this guide offer a solid foundation for researchers and professionals in the field to build upon in the development of new and effective bioactive agents.
References
- 1. DSpace [research-repository.griffith.edu.au]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. researchgate.net [researchgate.net]
- 4. irac-online.org [irac-online.org]
- 5. journals.co.za [journals.co.za]
- 6. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The therapeutic effects of natural organosulfur compounds on atherosclerosis and their potential mechanisms: a comprehensive review [frontiersin.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Stereochemical Confirmation of (Z)-1-(methylthio)-1-propene
For researchers and professionals in drug development and chemical synthesis, the precise determination of molecular stereochemistry is a critical step in ensuring the desired efficacy, safety, and properties of a compound. This guide provides an objective comparison of established analytical methods for confirming the stereochemistry of the Z-isomer of 1-(methylthio)-1-propene, a representative vinyl sulfide. The performance of each technique is supported by experimental data and detailed protocols.
Overview of Analytical Methods
The confirmation of the Z-configuration around the carbon-carbon double bond in 1-(methylthio)-1-propene can be achieved through several spectroscopic and chromatographic techniques. The choice of method depends on factors such as the required level of certainty, sample availability, and instrumentation access. The most common and effective methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Gas Chromatography (GC), and X-ray Crystallography.
| Method | Principle of Differentiation | Sample Requirement | Information Provided | Advantages | Limitations |
| ¹H NMR (Coupling Constants) | Magnitude of the vicinal proton-proton coupling constant (³JHH) across the double bond. | ~1-5 mg in deuterated solvent | Unambiguous stereochemistry based on ³JHH value. | Rapid, non-destructive, provides full structural data. | Requires soluble sample; signals may overlap in complex molecules. |
| 2D NMR (NOESY) | Detects through-space proximity of protons; a cross-peak is observed for protons close in space. | ~1-5 mg in deuterated solvent | Definitive confirmation of Z-isomer via spatial correlation. | Highly reliable for stereochemical assignment, especially when coupling constants are unclear.[1][2] | Longer experiment time than 1D NMR; requires more concentrated sample. |
| Infrared (IR) Spectroscopy | Frequency of the C-H out-of-plane (oop) bending vibration, which is characteristic of the substitution pattern. | Small amount of liquid or solid sample. | Suggestive evidence for Z/E isomerism based on characteristic absorption bands. | Fast, requires minimal sample preparation (especially with ATR).[3] | Often not definitive alone; bands can be weak or overlap with other signals. |
| Gas Chromatography (GC) | Separation based on differences in boiling points and interaction with the stationary phase. | Volatile liquid or gas sample. | Purity and separation of isomers; relative retention times. | Excellent for separating isomers and determining isomeric purity. | Destructive; requires a suitable column and method development; does not provide absolute stereochemistry without standards. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to generate a 3D electron density map. | High-quality single crystal. | Absolute and unambiguous 3D molecular structure.[4] | The "gold standard" for structure determination. | Difficult to obtain suitable crystals, especially for liquids or oils; destructive. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and commonly used tool for determining alkene stereochemistry in solution. Both one-dimensional (¹H NMR) and two-dimensional (2D NOESY) experiments provide definitive data.
Data Presentation: NMR Parameters
The key diagnostic parameters are the ³JHH coupling constant for the vinylic protons and the presence of a Nuclear Overhauser Effect (NOE) between the vinylic proton (Hₐ) and the allylic methyl protons (H꜀) in the Z-isomer.
| Parameter | (Z)-1-(methylthio)-1-propene | (E)-1-(methylthio)-1-propene | Reference |
| ³J(Hₐ-Hₑ) | ~10 Hz | ~16 Hz | [5] |
| δ Hₐ (ppm) | ~5.8 | ~6.0 | [5] |
| δ Hₑ (ppm) | ~5.2 | ~5.5 | [5] |
| δ SCH₃ (ppm) | ~2.2 | ~2.1 | [6] |
| δ CH₃ (ppm) | ~1.8 | ~1.7 | [7] |
| NOESY Correlation | Strong Hₐ ↔ H꜀ | Strong Hₑ ↔ H꜀ | [8][9] |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. The coupling constant (J) is the most reliable indicator.
Logical Relationship: NOESY for (Z)-Isomer Confirmation
The Nuclear Overhauser Effect is observed between protons that are close in three-dimensional space (typically <5 Å), regardless of whether they are coupled through bonds.[10] In the (Z)-isomer, the vinylic proton Hₐ and the allylic methyl protons H꜀ are on the same side of the double bond, leading to a strong NOESY cross-peak. This correlation would be absent or very weak in the (E)-isomer.
Caption: NOESY experimental logic for confirming Z-stereochemistry.
Experimental Protocol: 2D NOESY
-
Sample Preparation: Dissolve 2-5 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Acquisition Parameters:
-
Mixing Time (d8): This is the crucial parameter. For small molecules like this, a mixing time of 0.5 to 0.8 seconds is typically optimal.[12][13]
-
Number of Increments (td in F1): Set to at least 256 points for adequate resolution.
-
Number of Scans (ns): Set to a multiple of 8 or 16 per increment, depending on sample concentration, to achieve a good signal-to-noise ratio.
-
Ensure the sample is not spinning to avoid artifacts.[12]
-
-
Processing: Apply a 2D Fourier transform with appropriate window functions (e.g., sine-bell) to the acquired data. Phase-correct the spectrum.
-
Analysis: Identify the diagonal peaks. Off-diagonal cross-peaks indicate protons that are close in space. A cross-peak correlating the signals of Hₐ and H꜀ confirms the Z-geometry.
Infrared (IR) Spectroscopy
IR spectroscopy can provide supporting evidence for the stereochemistry of an alkene by analyzing the out-of-plane C-H bending (wagging) vibrations.[14] These bands appear in the fingerprint region and their position is characteristic of the alkene's substitution pattern.
Data Presentation: Characteristic IR Absorptions
| Vibrational Mode | (Z)-Isomer (cis) | (E)-Isomer (trans) | Reference |
| =C-H Out-of-Plane Bend | ~730 - 665 cm⁻¹ (strong) | ~980 - 960 cm⁻¹ (strong) | [15][16] |
| C=C Stretch | ~1660 - 1630 cm⁻¹ (variable) | ~1675 - 1665 cm⁻¹ (variable) | [14] |
| =C-H Stretch | >3000 cm⁻¹ | >3000 cm⁻¹ | [17] |
The most diagnostic feature is the strong absorption band for the out-of-plane C-H bend. The presence of a strong band around 700 cm⁻¹ and the absence of a strong band near 970 cm⁻¹ is indicative of the Z-isomer.
Experimental Workflow: ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation.[3][18]
Caption: Workflow for acquiring an IR spectrum using an ATR accessory.
Experimental Protocol: ATR-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Wipe it with a soft tissue dampened with a suitable solvent like isopropanol and allow it to dry completely.[3]
-
Background Scan: Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.[19]
-
Sample Application: Place a single drop of the liquid 1-(methylthio)-1-propene sample directly onto the center of the ATR crystal, ensuring it covers the crystal surface.[20]
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Data Analysis: Process the resulting spectrum (the software performs automatic background subtraction). Examine the 1000-650 cm⁻¹ region for the strong C-H out-of-plane bending band to distinguish between the Z and E isomers.
-
Cleaning: Clean the crystal thoroughly with a solvent-dampened tissue after the measurement.[20]
Gas Chromatography (GC)
GC is an excellent method for separating volatile isomers and assessing the isomeric purity of a sample.[21] The Z and E isomers of 1-(methylthio)-1-propene are expected to have slightly different boiling points and polarities, allowing for their separation on an appropriate GC column.
Data Presentation: Hypothetical GC Parameters
While specific experimental data is not available, a typical separation on a mid-polarity column would be expected to resolve the two isomers. Generally, the more linear trans (E) isomer has a slightly higher boiling point but may elute faster on some polar columns. The elution order must be confirmed with pure standards or by GC-MS fragmentation analysis.
| Parameter | (Z)-Isomer | (E)-Isomer |
| Hypothetical Retention Time (RT) | 8.2 min | 8.5 min |
| Expected Elution Order | Dependent on column phase | Dependent on column phase |
Experimental Workflow: GC Analysis
Caption: General workflow for the GC analysis of volatile isomers.
Experimental Protocol: GC with Sulfur Chemiluminescence Detection (SCD)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or hexane.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5, DB-17, or a specialized column for sulfur compounds).
-
Detector: A sulfur-selective detector like an SCD or a mass spectrometer (MS) is ideal for analyzing sulfur-containing compounds.[22]
-
-
GC Conditions:
-
Injection: Inject 1 µL of the prepared sample using the split mode (e.g., 50:1 split ratio).
-
Analysis: Analyze the resulting chromatogram. The separation of two distinct peaks confirms the presence of both isomers. The peak area percentage can be used to determine the isomeric ratio. The identity of the peak corresponding to the Z-isomer must be confirmed by analyzing a pure standard or by coupling the GC to a mass spectrometer.
X-ray Crystallography
X-ray crystallography provides the most definitive and unambiguous proof of stereochemistry by determining the precise three-dimensional arrangement of atoms in a crystal.[4] However, its application is limited to compounds that can form high-quality single crystals. Since 1-(methylthio)-1-propene is a volatile liquid, this method would only be feasible if a suitable solid derivative could be synthesized and crystallized.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Conceptual workflow for X-ray crystallography.
Experimental Protocol (Conceptual)
-
Crystallization: The primary and most challenging step is to obtain a single crystal suitable for diffraction (typically >0.1 mm in all dimensions).[4] This involves slow evaporation of a saturated solution, slow cooling, or vapor diffusion techniques.
-
Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (intensities and positions of spots) is recorded by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. Computational methods are used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and refined to best fit the experimental data, yielding the final three-dimensional structure with precise bond lengths, angles, and stereochemical relationships.
References
- 1. acdlabs.com [acdlabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Chemistry Teaching Labs - Attenuated Total Reflectance (ATR) [chemtl.york.ac.uk]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 6. web.pdx.edu [web.pdx.edu]
- 7. 1H proton nmr spectrum of propene C3H6 CH3CH=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. acdlabs.com [acdlabs.com]
- 11. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. IR spectrum: Alkenes [quimicaorganica.org]
- 16. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. spcmc.ac.in [spcmc.ac.in]
- 18. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 19. youtube.com [youtube.com]
- 20. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. kelid1.ir [kelid1.ir]
- 23. zaguan.unizar.es [zaguan.unizar.es]
Cross-validation of different quantification techniques for (Z)-1-(methylthio)-1-propene
This guide provides a comparative analysis of different analytical techniques for the quantification of (Z)-1-(methylthio)-1-propene, a key volatile sulfur compound found in various food products, particularly within the Allium genus. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of available methods, supported by experimental data, to aid in the selection of the most appropriate technique for their specific research needs. While direct comparative studies on (Z)-1-(methylthio)-1-propene are limited, this guide draws upon established methodologies for analogous volatile sulfur compounds.
Quantitative Performance of Analytical Techniques
The selection of an analytical technique is often driven by its performance characteristics. The following table summarizes typical quantitative data for the two primary methods used in the analysis of volatile sulfur compounds like (Z)-1-(methylthio)-1-propene: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID). These values are representative of the performance achievable for this class of compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detector (GC-FID) |
| Principle | Separation by GC, identification and quantification by mass-to-charge ratio. | Separation by GC, quantification by ionization in a hydrogen flame. |
| Selectivity | High (can distinguish between co-eluting compounds based on mass spectra). | Lower (responds to most organic compounds). |
| Limit of Detection (LOD) | Low (typically in the low µg/kg or ng/mL range). | Moderate (typically in the mid-to-high µg/kg or ng/mL range). |
| Limit of Quantification (LOQ) | Low (typically in the low-to-mid µg/kg or ng/mL range). | Moderate (typically in the high µg/kg or ng/mL range). |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (RSD%) | < 10% | < 5% |
| Accuracy (Recovery %) | 85-115% | 90-110% |
| Primary Application | Targeted and untargeted analysis, structural elucidation. | Routine quantification of known target compounds. |
Experimental Methodologies
Detailed protocols are crucial for the reproducibility of experimental results. Below are representative methodologies for the quantification of (Z)-1-(methylthio)-1-propene using GC-MS and GC-FID, often preceded by a sample preparation step such as Solid Phase Microextraction (SPME).
1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
This technique is widely used for the extraction of volatile and semi-volatile compounds from a sample matrix.
-
Sample Preparation: A known weight of the homogenized sample (e.g., 1-5 g of plant material) is placed into a 20 mL headspace vial. An internal standard may be added at this stage for accurate quantification.
-
Incubation: The vial is sealed and incubated at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.
-
Extraction: An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace of the sample for a defined period (e.g., 20-40 minutes) to adsorb the analytes.
-
Desorption: The fiber is then retracted and immediately introduced into the hot inlet of the gas chromatograph, where the adsorbed analytes are thermally desorbed.
2. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: Initial temperature of 40 °C held for 2 minutes, then ramped to 250 °C at a rate of 5-10 °C/min, and held for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, using characteristic ions of (Z)-1-(methylthio)-1-propene (e.g., m/z 90, 75).
-
3. Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID)
-
Gas Chromatograph (GC) Conditions: The injector, carrier gas, column, and oven temperature program are typically identical to those used for GC-MS.
-
Flame Ionization Detector (FID) Conditions:
-
Detector Temperature: 280 °C.
-
Hydrogen Flow: 30-40 mL/min.
-
Air Flow: 300-400 mL/min.
-
Makeup Gas (Nitrogen) Flow: 25-30 mL/min.
-
Visualizing the Workflow and Decision Process
To better illustrate the experimental process and aid in methodology selection, the following diagrams are provided.
Performance evaluation of different synthetic routes to (Z)-1-(methylthio)-1-propene
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of key intermediates is paramount. (Z)-1-(methylthio)-1-propene, a valuable building block in organic synthesis, can be prepared through various synthetic routes. This guide provides a comparative performance evaluation of three prominent methods: isomerization of allyl methyl sulfide, the Wittig reaction, and hydrothiolation of propyne. The analysis is supported by quantitative data and detailed experimental protocols to aid in the selection of the most suitable method for a given application.
Performance Evaluation Summary
The selection of a synthetic route for (Z)-1-(methylthio)-1-propene is a trade-off between yield, stereoselectivity, and the availability and handling of reagents. Below is a summary of the key performance indicators for the three discussed methods.
| Synthetic Route | Starting Materials | Reagents | Yield (%) | Z:E Ratio | Key Advantages | Key Disadvantages |
| Isomerization | Allyl methyl sulfide | Potassium tert-butoxide, DMSO | 74 | >95:5 | High yield, excellent Z-selectivity, readily available starting material. | Requires careful control of reaction time and temperature to avoid side reactions. |
| Wittig Reaction | (Methylthiomethyl)triphenylphosphonium iodide, Acetaldehyde | Strong base (e.g., n-BuLi), THF | Moderate | High Z | High Z-selectivity with non-stabilized ylides. | Requires preparation of the phosphonium salt, use of strong and sensitive bases. |
| Hydrothiolation | Propyne, Methanethiol | Cesium carbonate, TEMPO, DMSO | Good | High Z | High Z-selectivity, atom-economical. | Requires handling of gaseous propyne and foul-smelling methanethiol. |
Experimental Protocols
Isomerization of Allyl Methyl Sulfide
This method relies on the base-catalyzed migration of the double bond from the terminal to the internal position, favoring the thermodynamically more stable (Z)-isomer.
Procedure: To a solution of allyl methyl sulfide (1 equivalent) in anhydrous dimethyl sulfoxide (DMSO), potassium tert-butoxide (1.2 equivalents) is added portion-wise at room temperature under an inert atmosphere. The reaction mixture is stirred for a specified time, and the progress is monitored by gas chromatography (GC). Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to afford (Z)-1-(methylthio)-1-propene.
Wittig Reaction
The Wittig reaction provides a powerful tool for the stereoselective formation of alkenes. The use of a non-stabilized ylide, generated from (methylthiomethyl)triphenylphosphonium iodide, reacts with acetaldehyde to predominantly yield the (Z)-isomer.
Procedure: (Methylthiomethyl)triphenylphosphonium iodide (1.1 equivalents) is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cooled to -78 °C. A strong base such as n-butyllithium (1.1 equivalents) is added dropwise, and the resulting ylide solution is stirred at this temperature for 1 hour. Acetaldehyde (1 equivalent) is then added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with diethyl ether. The organic phase is dried and concentrated, and the product is purified by column chromatography.
Hydrothiolation of Propyne
This atom-economical reaction involves the addition of methanethiol across the triple bond of propyne. The use of specific catalysts and conditions can direct the reaction towards the formation of the desired (Z)-isomer with high selectivity. A general procedure for the Z-selective hydrothiolation of alkynes with alkanethiols has been reported using cesium carbonate and TEMPO in DMSO.[1]
Procedure (Adapted): In a suitable reaction vessel, cesium carbonate (0.1 equivalents) and TEMPO (0.1 equivalents) are suspended in anhydrous DMSO. The mixture is saturated with propyne gas. Methanethiol (1 equivalent) is then introduced slowly into the reaction mixture. The reaction is stirred at room temperature until the starting materials are consumed, as monitored by GC. The reaction is then worked up by adding water and extracting the product with an organic solvent. The combined organic extracts are washed, dried, and concentrated to give the crude product, which is then purified by distillation.
Logical Workflow for Synthesis Route Selection
The choice of the optimal synthetic route depends on several factors, including the desired scale of the reaction, available equipment, and safety considerations. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision workflow for selecting a synthetic route.
This guide provides a foundational comparison of three key synthetic routes to (Z)-1-(methylthio)-1-propene. Researchers are encouraged to consider the specific requirements of their project to select the most efficient and practical method. Further optimization of the presented protocols may be necessary to achieve desired outcomes on different scales.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
